Hexafluoroacetone azine
Description
Structure
3D Structure
Properties
IUPAC Name |
1,1,1,3,3,3-hexafluoro-N-(1,1,1,3,3,3-hexafluoropropan-2-ylideneamino)propan-2-imine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6F12N2/c7-3(8,9)1(4(10,11)12)19-20-2(5(13,14)15)6(16,17)18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZLJMGDRBNZIIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NN=C(C(F)(F)F)C(F)(F)F)(C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60408129 | |
| Record name | Hexafluoroacetone azine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60408129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1619-84-7 | |
| Record name | Hexafluoroacetone azine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60408129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexafluoroacetone azine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Hexafluoroacetone Azine Synthesis & Characterization
The following technical guide details the synthesis, characterization, and application of Hexafluoroacetone Azine (Bis(trifluoromethyl)ketazine) . This document is structured for researchers requiring high-purity fluorinated building blocks for drug discovery and advanced materials.
Executive Summary
This compound (CAS: 1619-84-7 ) is a versatile fluorinated building block used primarily as a 1,3-dipole precursor in the synthesis of trifluoromethylated heterocycles.[1] Unlike non-fluorinated ketazines, its synthesis is complicated by the thermodynamic stability of hexafluoroacetone (HFA) hydrates and hemiaminals. This guide provides a robust protocol for overcoming these thermodynamic sinks to isolate the anhydrous azine, alongside critical characterization data for quality control.
Chemical Identity & Physical Properties[2]
| Property | Data | Note |
| IUPAC Name | 1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-imine | |
| Common Name | This compound; Bis(trifluoromethyl)ketazine | |
| Formula | C₆F₁₂N₂ | |
| MW | 328.06 g/mol | |
| Boiling Point | 67–68 °C | Atmospheric pressure |
| Density | 1.439 g/mL | at 25 °C |
| Appearance | Clear, colorless liquid | Volatile |
| Solubility | Soluble in organic solvents (CH₂Cl₂, THF, Et₂O) | Hydrolyzes slowly in water |
Synthesis Strategy & Mechanism
The Thermodynamic Challenge
The reaction between hexafluoroacetone (HFA) and hydrazine is not a simple condensation. HFA is highly electrophilic and forms a stable hydrate (
To drive the reaction to the bis-substituted azine, a strong dehydrating agent (e.g.,
Reaction Pathway Diagram
The following diagram illustrates the stepwise conversion from HFA to the Azine, highlighting the critical dehydration step.
Figure 1: Stepwise condensation pathway.[2] Note that the second condensation (Hydrazone
Detailed Experimental Protocol
Safety Warning: Hexafluoroacetone is a highly toxic gas (LC50 ~900 ppm). Hydrazine is a known carcinogen and unstable. All operations must be performed in a functioning fume hood with appropriate PPE (gloves, goggles, face shield).
Reagents[2][6]
-
Hexafluoroacetone (HFA): Gas cylinder or HFA sesquihydrate (liquid).
-
Hydrazine Hydrate: 80-100% grade.
-
Phosphorus Pentoxide (
): Dehydrating agent. -
Solvent: Anhydrous diethyl ether or methylene chloride.
Step-by-Step Procedure
-
Preparation of Hydrazone Intermediate:
-
In a 3-neck round-bottom flask equipped with a dry ice condenser and dropping funnel, place Hydrazine Hydrate (1.0 eq).
-
Cool the flask to 0 °C.
-
Slowly introduce Hexafluoroacetone (2.0 - 2.2 eq). If using gas, bubble slowly; if using sesquihydrate, add dropwise.
-
Observation: The reaction is exothermic.[3] A white solid or viscous oil (the hemiaminal/hydrazone mixture) will form.
-
Stir at room temperature for 2 hours.
-
-
Dehydration to Azine:
-
Add Phosphorus Pentoxide (
) (excess, approx. 2-3 eq by weight relative to water content) to the reaction mixture. -
Note: This step is crucial to break the stable hemiaminal and drive the equilibrium toward the azine.
-
Heat the mixture to reflux (approx. 60-80 °C depending on solvent/neat conditions) for 4–6 hours.
-
-
Isolation:
-
Equip the flask for distillation.[3]
-
Distill the product directly from the reaction mixture.
-
Collect the fraction boiling at 67–68 °C .
-
Yield: Typical yields range from 60–80%.
-
-
Purification:
-
If the product contains traces of water or hydrazone, re-distill over a small amount of
.
-
Characterization Standards
Validating the identity of this compound requires specific spectroscopic markers.
Nuclear Magnetic Resonance (NMR)
-
F NMR (376 MHz, CDCl
):- -70.0 to -74.0 ppm (Singlet).
-
Note: The shift is distinct from HFA hydrate (-84 ppm) and HFA anhydrous (-78 ppm). The presence of a single sharp peak confirms the symmetry of the azine structure.
-
C NMR:
-
~150 ppm (Septet,
Hz, C=N carbon). -
~120 ppm (Quartet,
Hz, carbon).
-
~150 ppm (Septet,
Infrared Spectroscopy (FT-IR)
-
C=N Stretch: Strong absorption at 1630–1650 cm⁻¹ .
-
C-F Stretch: Broad, intense bands in the 1100–1300 cm⁻¹ region.
-
Absence of O-H/N-H: A clean spectrum should show no broad bands above 3000 cm⁻¹, indicating successful dehydration.
Applications in Drug Development
This compound serves as a "masked" 1,3-dipole, enabling the rapid construction of trifluoromethylated heterocycles via Criss-Cross Cycloaddition .
Criss-Cross Cycloaddition Pathway
This reaction allows for the simultaneous formation of two heterocyclic rings, often used to create rigid, fluorinated scaffolds for pharmaceutical leads.
Figure 2: The "Criss-Cross" cycloaddition mechanism typically yields fused bicyclic structures (e.g., 1,5-diazabicyclo[3.3.0]octanes).[4]
Key Utility
-
Bioisosteres: Introduction of gem-difluoro or bis-trifluoromethyl groups to modulate metabolic stability (
modulation). -
Polymer Crosslinking: Used as a curing agent for fluoroelastomers (e.g., Viton) to improve thermal and chemical resistance.
References
-
Middleton, W. J. "Hexafluoroacetone and Derivatives."[5] Kirk-Othmer Encyclopedia of Chemical Technology. Wiley, 1980.[5]
-
Organic Syntheses. "Hexafluoroacetone." Org.[6] Synth.1965 , 45, 44. (Provides foundational handling for HFA).
-
Burger, K., et al. "Hexafluoroacetone as a Protecting and Activating Reagent." Chem. Rev.2006 , 106, 4728–4746.
-
ChemicalBook. "this compound Properties."
-
NIOSH. "Hexafluoroacetone: IDLH Value Profile."
Sources
- 1. Synthesis of N-(perfluoro-t-butyl)pyrazoles from this compound by trifluoromethyl group migration - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Structure determination of 6,6′-bis(trifluoromethyl)-thia... [degruyterbrill.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
Theoretical Studies on Hexafluoroacetone Azine Reactivity
Content Type: Technical Whitepaper / Methodological Guide Audience: Computational Chemists, Synthetic Organic Chemists, Drug Discovery Researchers
Executive Summary: The Fluorine Effect in Azine Chemistry
Hexafluoroacetone azine (HFAA), or bis(trifluoromethyl)ketazine, represents a unique class of electron-deficient 1,3-dipole precursors. Unlike non-fluorinated analogues, the presence of six fluorine atoms per isopropylidene unit drastically alters the frontier molecular orbitals (FMOs), inverting standard reactivity patterns.
For drug development professionals, HFAA is not merely a reagent; it is a scaffold for generating trifluoromethylated heterocycles—motifs increasingly prized for metabolic stability and lipophilicity in medicinal chemistry. This guide dissects the theoretical underpinnings of HFAA reactivity, focusing on the criss-cross cycloaddition manifold and the azomethine imine intermediate.
Theoretical Framework & Computational Methodology
To accurately model HFAA reactivity, one must account for the strong electron-withdrawing nature of the trifluoromethyl groups and the potential for dispersion interactions in the transition states.
Recommended Level of Theory
Standard B3LYP calculations often fail to accurately predict barrier heights in fluorinated cycloadditions due to poor description of dispersion forces and medium-range correlation.
| Component | Recommendation | Rationale |
| Functional | M06-2X or wB97X-D | Essential for capturing dispersion interactions in |
| Basis Set | 6-311++G(d,p) | Diffuse functions (++) are critical for describing the lone pairs on nitrogen and fluorine, as well as the anionic character in zwitterionic transition states. |
| Solvation | SMD (Polarizable Continuum) | Implicit solvation (e.g., in CH |
Frontier Molecular Orbital (FMO) Analysis
HFAA reactivity is dominated by Inverse Electron Demand interactions.
-
LUMO(HFAA): Significantly lowered by the inductive effect (-I) of the four -CF
groups. -
HOMO(Dipolarophile): The reaction proceeds fastest with electron-rich alkenes (e.g., vinyl ethers, enamines) or alkynes.
-
Gap Analysis: A narrow
gap suggests a concerted, albeit asynchronous, mechanism.
Mechanistic Pathways: The Criss-Cross Cycloaddition[1][2]
The defining reaction of HFAA is the "criss-cross" cycloaddition. Theoretical studies reveal this is not a simultaneous 2:1 collision but a stepwise cascade involving a discrete, energetic intermediate.
Step 1: The Azomethine Imine Formation
The first equivalent of the dipolarophile attacks one C=N bond of the HFAA.
-
Mechanism: 1,3-Dipolar Cycloaddition (Type I).[1]
-
Transition State (TS1): The HFAA acts as a 4
component (hetero-1,3-diene character) or a masked 1,3-dipole. The CF groups stabilize the developing negative charge on the nitrogen. -
Intermediate: A stable Azomethine Imine (1:1 adduct) is formed.[2] In many theoretical potential energy surfaces (PES), this is a local minimum that can be isolated experimentally at low temperatures.
Step 2: The Second Cycloaddition
The azomethine imine itself is a reactive 1,3-dipole.[1]
-
Mechanism: It reacts with a second equivalent of dipolarophile.
-
Regioselectivity: Controlled by the steric bulk of the -CF
groups and the electronic coefficients of the dipole. -
Product: The fused bicyclic "criss-cross" adduct (1,5-diazabicyclo[3.3.0]octane derivative).[3]
Visualization of the Reaction Pathway
The following diagram illustrates the bifurcation between the Criss-Cross pathway and alternative cycloadditions (e.g., with Quadricyclane).
Caption: Reaction manifold of this compound showing the stepwise formation of the Criss-Cross adduct via the Azomethine Imine intermediate.[2]
Experimental Validation & Spectroscopic Signatures[5]
Theoretical models must be validated against experimental observables. For HFAA,
NMR Diagnostics
-
Reactant (HFAA): Single signal (approx. -70 ppm) indicating magnetic equivalence of all CF
groups (dynamic equilibrium). -
Intermediate (Azomethine Imine): Splitting of the CF
signal. The loss of symmetry in the 1:1 adduct results in two or more distinct F signals, confirming the stepwise mechanism predicted by DFT. -
Product (Criss-Cross): Further complexity in the splitting pattern depending on the stereochemistry (cis/trans fused rings).
Kinetic Isotope Effects (KIE)
Theoretical calculations of KIEs (using vibrational frequency analysis) often confirm the concerted but asynchronous nature of the bond formation in TS1. A significant secondary deuterium KIE on the dipolarophile supports the change in hybridization from sp
Applications in Drug Development
The theoretical understanding of HFAA reactivity allows for the rational design of fluorinated scaffolds:
-
Bioisosteres: The gem-bis(trifluoromethyl) group is a metabolically stable lipophilic spacer.
-
Pyrazolidine Synthesis: By controlling the stoichiometry (stopping at the Azomethine Imine), researchers can access pyrazolidine derivatives which are precursors to bioactive hydrazines.
-
Cycloaddition with Alkynes: Reaction with acetylenes yields dihydropyrazoles, which can be aromatized to pyrazoles—a privilege structure in kinase inhibitors.
References
-
Burger, K., et al. (2005). Criss-Cross Cycloaddition Reactions with this compound.[3][2][1][4] Mechanism and Some Synthetic Applications. Semantic Scholar. Link
-
Barlow, M. G., Suliman, N. N., & Tipping, A. E. (1992). Novel cycloadducts from the reactions of... This compound... with quadricyclane. Journal of the Chemical Society, Perkin Transactions 1. Link
-
Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[1][4][5][6] Past and Future. Angewandte Chemie International Edition. Link
-
Gallegos, M., et al. (2014). Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study. Journal of Molecular Modeling. Link
Sources
- 1. Novel cycloadducts from the reactions of 2,5-dichloro-1,1,1,6,6,6-hexafluoro-3,4-diazahexa-2,4-diene, this compound and the azomethine imide, 2-hexafluoroisopropylidene-3-methyl-3-phenyl-5,5-bis(trifiuoromethyl)-tetrahydropyrazol-2-ium-1-ide with quadricyclane - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Novel cycloadducts from the reactions of 2,5-dichloro-1,1,1,6,6,6-hexafluoro-3,4-diazahexa-2,4-diene, this compound and the azomethine imide, 2-hexafluoroisopropylidene-3-methyl-3-phenyl-5,5-bis(trifiuoromethyl)-tetrahydropyrazol-2-ium-1-ide with quadricyclane - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Novel cycloadducts from the reactions of 2,5-dichloro-1,1,1,6,6,6-hexafluoro-3,4-diazahexa-2,4-diene, this compound and the azomethine imide, 2-hexafluoroisopropylidene-3-methyl-3-phenyl-5,5-bis(trifiuoromethyl)-tetrahydropyrazol-2-ium-1-ide with quadricyclane - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
Hexafluoroacetone Azine: Solubility Profile & Solvent Compatibility Guide
This guide details the solubility profile, solvent compatibility, and handling protocols for Hexafluoroacetone azine (HFAA), a critical fluorinated building block.
Part 1: Executive Summary & Physicochemical Context
This compound (HFAA), also known as Bis[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]hydrazine (CAS: 1619-84-7), is a volatile, electron-deficient liquid used primarily as a precursor for bis(trifluoromethyl)carbene and in 1,3-dipolar cycloadditions.
Its solubility behavior is governed by two opposing factors:
-
Fluorophilicity: The twelve fluorine atoms create a "non-stick" electron sheath, making it highly soluble in fluorinated solvents and non-polar organics.
-
Electrophilicity: The
core is highly susceptible to nucleophilic attack, rendering many common polar protic solvents (water, alcohols, amines) chemically incompatible despite potential physical miscibility.
Key Physical Properties
| Property | Value | Implication for Handling |
| Boiling Point | 67–68 °C | High volatility; significant evaporation risk in open vessels. |
| Density | 1.439 g/mL | Forms the lower layer in biphasic aqueous extractions (if stable). |
| Molecular Weight | 328.08 g/mol | Heavy vapor density relative to air. |
| Appearance | Colorless liquid | Visual detection of saturation is difficult; requires titration/NMR. |
Part 2: Solubility & Solvent Compatibility Matrix
The following classification synthesizes empirical reaction data and mechanistic stability. HFAA is physically miscible with almost all organic solvents, but chemical stability dictates the choice.
Recommended Inert Solvents (Green Zone)
These solvents dissolve HFAA without triggering decomposition or side reactions. They are ideal for storage and standard reactions (e.g., cycloadditions).
-
Chlorinated Solvents (Optimal): Dichloromethane (DCM), Chloroform (
), 1,2-Dichloroethane.-
Why: Excellent solubility; low boiling points facilitate removal of solvent alongside volatile HFAA if concentration is needed.
-
-
Aromatic Hydrocarbons: Benzene, Toluene, Benzonitrile.
-
Why: Benzonitrile is the standard solvent for high-temperature carbene generation reactions due to its high boiling point and inertness toward electrophilic radicals.
-
-
Ethers (Anhydrous): Tetrahydrofuran (THF), Diethyl Ether, 1,4-Dioxane.
-
Note: Must be peroxide-free and anhydrous. HFAA is stable in these, but moisture ingress will catalyze hydrolysis.
-
-
Fluorinated Solvents: Trifluorotoluene, Galden®, Fluorinert™.
-
Why: "Like dissolves like." These provide the highest stability and are used for biphasic fluorous synthesis.
-
Reactive/Incompatible Solvents (Red Zone)
HFAA reacts with these solvents, leading to sample degradation or hazardous byproducts.
-
Water: CRITICAL INCOMPATIBILITY.
-
Alcohols (MeOH, EtOH, iPrOH):
-
Amines (Primary/Secondary):
-
DMSO/DMF (Conditional Caution):
Part 3: Visualization of Solvent Logic
The following diagram maps the solubility landscape, distinguishing between physical miscibility and chemical stability.
Figure 1: Solvent compatibility map for HFAA. Green paths indicate safe dissolution; red paths indicate chemical incompatibility.
Part 4: Experimental Protocols
Protocol A: Preparation of Anhydrous HFAA Stock Solution (1.0 M)
Use this protocol to prepare stable stock solutions for cycloaddition or carbene transfer reactions.
Reagents:
-
This compound (Commercial grade, >98%)
-
Dichloromethane (HPLC Grade, dried over
or Molecular Sieves) -
Activated 4Å Molecular Sieves
Workflow:
-
Glassware Prep: Flame-dry a 50 mL volumetric flask and a Schlenk storage tube under Argon flow.
-
Solvent Drying: Ensure DCM is strictly anhydrous. Water content >50 ppm can initiate slow hydrolysis during storage.
-
Weighing:
-
Calculate mass: For 50 mL of 1.0 M solution, required HFAA =
. -
Note: Due to volatility, weigh HFAA rapidly in a capped syringe or closed weighing bottle.
-
-
Dissolution:
-
Inject HFAA into the volumetric flask containing ~30 mL of anhydrous DCM.
-
Swirl gently to mix (Dissolution is endothermic but rapid).
-
Dilute to the mark with DCM.
-
-
Storage: Transfer to the Schlenk tube containing 2-3 granules of activated 4Å molecular sieves. Store at -20°C.
-
Shelf Life: 3-6 months if kept dry and cold.
-
Protocol B: Solvent Exchange for High-Temp Reactions
HFAA is often supplied in transport containers. For reactions >100°C (carbene generation), low-boiling solvents like DCM must be swapped for Benzonitrile.
-
Dissolve the required amount of HFAA in a minimum volume of DCM.
-
Add the reaction solvent (e.g., Benzonitrile or Xylene).
-
Evaporate the DCM under reduced pressure (Rotavap) at 0°C to 10°C (bath temperature).
-
Warning: Do not heat the bath. HFAA (bp 68°C) will co-evaporate with DCM if heated. Rely on the vacuum to remove the volatile DCM selectively.
-
-
The remaining solution is HFAA in the high-boiling solvent.
Part 5: Reaction Pathways & Solvent Influence
The choice of solvent dictates the reaction pathway. In inert solvents at high temperatures, HFAA fragments into carbenes. In polar/reactive solvents, it degrades.
Figure 2: Divergent reaction pathways based on thermal conditions and solvent integrity.
References
-
Preparation of Bis(trifluoromethyl)diazomethane from Hexafluoroacetone Hydrazone. Organic Syntheses, Coll.[5] Vol. 6, p.392 (1988). Link
- Relevance: Establishes Benzonitrile as the standard solvent for HFAA precursor handling and carbene gener
-
This compound reaction with olefins. Journal of the Chemical Society, Perkin Transactions 1, 1974, 2496-2500. Link
- Relevance: Details the thermal decomposition of HFAA in neat or hydrocarbon solvents to form cyclopropanes.
-
Hexafluoroacetone. CAMEO Chemicals, NOAA. Link
- Relevance: Provides safety data on the hydrolysis products (HFA)
-
Unsaturated nitrogen compounds containing fluorine. Journal of the Chemical Society C: Organic, 1970, 1442-1449. Link
- Relevance: Describes the reaction of HFAA with nucleophiles and the necessity of anhydrous conditions.
Sources
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. Unsaturated nitrogen compounds containing fluorine. Part II. The reactions of this compound with cis- or trans-but-2-ene and cyclohexene - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. reddit.com [reddit.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
Hexafluoroacetone Azine: A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Unique Profile of a Fluorinated Building Block
Hexafluoroacetone azine, systematically named 1,1,1,3,3,3-hexafluoro-2-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]hydrazone, is a highly fluorinated chemical compound that serves as a valuable and reactive intermediate in synthetic chemistry.[1] Its structure, characterized by two hexafluoroisopropylidene units linked by an azine bridge, imparts unique electronic properties and reactivity, making it a subject of interest for researchers in materials science and drug discovery. The presence of twelve fluorine atoms in a relatively compact molecule results in high stability, low volatility, and strong electron-withdrawing effects, which significantly influence its chemical behavior.[1] This guide provides an in-depth overview of the commercial availability, synthesis, and key applications of this compound, with a particular focus on its potential in the development of novel therapeutics.
Core Properties and Specifications
A thorough understanding of the physicochemical properties of this compound is paramount for its safe handling and effective utilization in research and development.
| Property | Value | Reference |
| CAS Number | 1619-84-7 | [2] |
| Molecular Formula | C6F12N2 | [2] |
| Molecular Weight | 328.06 g/mol | [2] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 67-68 °C | [2] |
| Density | 1.439 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.3 | [2] |
Commercial Availability and Procurement
This compound is available from a number of specialized chemical suppliers. Researchers and drug development professionals can procure this reagent in various quantities, typically ranging from grams to kilograms. It is important to source from reputable suppliers who can provide a certificate of analysis detailing the purity and specifications of the product.
Table of Commercial Suppliers:
| Supplier | Country | Purity/Grades Offered | Notes |
| American Custom Chemicals Corporation | USA | 95.00% | Often available in smaller research quantities.[2] |
| Energy Chemical | China | - | A major supplier with a broad product list.[2] |
| DAYANG CHEM (HANGZHOU) CO.,LTD | China | - | Another significant supplier based in China.[2] |
| CymitQuimica | Spain | - | Provides access to a range of research chemicals.[1] |
Note: Availability and purity may vary. It is recommended to contact the suppliers directly for the most current information.
Synthesis of this compound: A Laboratory-Scale Protocol
The synthesis of this compound is typically achieved through the condensation reaction of hexafluoroacetone with hydrazine hydrate. The high electrophilicity of the carbonyl carbon in hexafluoroacetone, a result of the strong electron-withdrawing trifluoromethyl groups, facilitates its reaction with nucleophiles like hydrazine.[3]
Reaction Mechanism Overview
The synthesis proceeds via a classical nucleophilic addition of hydrazine to the carbonyl group of hexafluoroacetone, followed by dehydration to form the hydrazone. A second equivalent of hexafluoroacetone then reacts with the remaining -NH2 group of the hydrazone, leading to the formation of the symmetrical azine.
Caption: Role of this compound in accessing biologically relevant scaffolds.
Potential in Specific Therapeutic Areas:
-
Antiviral Agents: Many antiviral drugs are nucleoside analogs or heterocyclic compounds. [4]The ability to synthesize novel fluorinated heterocycles from this compound makes it a valuable tool in the search for new antiviral agents.
-
Anticancer Agents: A vast number of anticancer drugs feature heterocyclic cores. [5]The unique substitution patterns and electronic properties of fluorinated heterocycles derived from this compound could lead to the discovery of compounds with novel mechanisms of action or improved selectivity for cancer cells.
-
Anti-inflammatory Drugs: Non-steroidal anti-inflammatory drugs (NSAIDs) and other anti-inflammatory agents often contain heterocyclic moieties. [6][7]The development of new fluorinated heterocyclic compounds is an active area of research for identifying next-generation anti-inflammatory therapies.
Conclusion and Future Outlook
This compound is a specialized yet powerful reagent for the synthesis of complex fluorinated molecules. Its commercial availability, coupled with a straightforward synthetic protocol, makes it accessible to researchers in both academic and industrial settings. The true potential of this compound in drug development lies in its ability to serve as a gateway to novel, highly functionalized heterocyclic compounds through cycloaddition chemistry. As the demand for more effective and specific therapeutics continues to grow, the exploration of the chemical space accessible from unique building blocks like this compound will undoubtedly play a crucial role in the future of medicinal chemistry.
References
-
Synthesis and Cytotoxic Activity of Azine Derivatives of 6-Hydroxyxanthanodiene. (2020). ResearchGate. Retrieved from [Link]
-
Synthesis and Cytotoxic Activity of Azine Derivatives of 6-Hydroxyxanthanodiene. (2020). PubMed. Retrieved from [Link]
-
Structure, synthesis and application of azines: A Historical Perspective. (2014). The Royal Society of Chemistry. Retrieved from [Link]
-
Hexafluoroacetone as Protecting and Activating Reagent: New Routes to Amino, Hydroxy, and Mercapto Acids and Their Application for Peptide and Glyco- and Depsipeptide Modification. (2006). ResearchGate. Retrieved from [Link]
-
The design, synthesis, and antiviral activity of monofluoro and difluoro analogues of 4'-azidocytidine against hepatitis C virus replication: the discovery of 4'-azido-2'-deoxy-2'-fluorocytidine and 4'-azido-2'-dideoxy-2',2'-difluorocytidine. (2009). PubMed. Retrieved from [Link]
-
Serendipitous Identification of Azine Anticancer Agents Using a Privileged Scaffold Morphing Strategy. (2021). PubMed Central. Retrieved from [Link]
-
Unsaturated nitrogen compounds containing fluorine. Part III. Reactions of this compound with alkanes, cycloalkanes, and trimethylsilane. (1974). Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]
-
Exploring the Versatility of Azine Derivatives: A Comprehensive Review on Synthesis and Biological Applications. (2023). National Institutes of Health. Retrieved from [Link]
-
Antiviral Agents. (n.d.). AccessMedicine. Retrieved from [Link]
-
New strategies for the synthesis of 1- and 2-azetines and their applications as value-added building blocks. (2023). Organic & Biomolecular Chemistry. Retrieved from [Link]
-
hexafluoroacetone. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Analytical applications of hexafluoroacetone and fluorine-19 nuclear magnetic resonance. Technique for simultaneous quantitation of water and hydroxyls with characterization of the latter. (1974). Analytical Chemistry. Retrieved from [Link]
-
Synthesis, In Vitro Anti-Inflammatory Activity, Molecular Docking, Molecular Dynamics and DFT Calculations of Thiazoline-2-Thione Derivatives. (2024). MDPI. Retrieved from [Link]
-
A roadmap to engineering antiviral natural products synthesis in microbes. (2020). PubMed Central. Retrieved from [Link]
-
Hexafluoroacetone as protecting and activating reagent: Site-selective functionalization of iminodiacetic acid. (2004). ResearchGate. Retrieved from [Link]
-
A Review: Organic Synthesis of Heterocyclic Compounds and Their Pharmaceutical Therapeutic Applications. (2025). ResearchGate. Retrieved from [Link]
- Catalytic process for the preparation of hexafluoroacetone. (1986). Google Patents.
-
Antiviral Compounds to Address Influenza Pandemics: An Update from 2016-2022. (2023). Unknown Source. Retrieved from [Link]
-
Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. (2020). PubMed Central. Retrieved from [Link]
-
Synthesis and Cytotoxic Activity of Azine Derivatives of 6-Hydroxyxanthanodiene. (2020). OUCI. Retrieved from [Link]
-
Heterocycles, their Synthesis and Industrial Applications: A Review. (2020). ResearchGate. Retrieved from [Link]
-
Design, Synthesis and In-Vitro Biological Evaluation of Antofine and Tylophorine Prodrugs as Hypoxia-Targeted Anticancer Agents. (2022). MDPI. Retrieved from [Link]
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Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. (2024). RSC Publishing. Retrieved from [Link]
-
A review: Mechanism of action of antiviral drugs. (2021). PubMed Central. Retrieved from [Link]
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- 7. mdpi.com [mdpi.com]
Technical Guide: Hazards, Toxicity, and Safe Handling of Hexafluoroacetone Azine
Part 1: Executive Summary & Chemical Identity
Hexafluoroacetone azine (HFAA) is a specialized fluorinated reagent used primarily in organic synthesis for 1,3-dipolar cycloadditions and the introduction of hexafluoroisopropyl groups. While valuable for modulating lipophilicity in drug candidates, HFAA presents a dual-threat toxicological profile .
It acts not only as a direct pulmonary irritant but also as a "Trojan Horse" pro-toxin. Upon contact with physiological moisture, it hydrolyzes to release two potent toxins: Hexafluoroacetone (HFA) , a known testicular toxin and teratogen, and Hydrazine , a probable human carcinogen.
Physicochemical Properties
| Property | Value | Relevance to Safety |
| CAS Number | 1619-84-7 | Unique Identifier |
| Formula | High fluorine content increases lipophilicity | |
| Boiling Point | 67–68 °C | Moderate volatility; significant vapor hazard at room temp |
| Density | ~1.44 g/mL | Heavier than water; sinks in aqueous spills |
| Appearance | Colorless liquid | Hard to visually detect in fume hood spills |
| Reactivity | Electrophilic; Hydrolytically unstable | Reacts with nucleophiles and moisture |
Part 2: The "Trojan Horse" Mechanism (Hydrolysis Pathway)
The primary hazard of HFAA is its metabolic and environmental instability. Unlike stable perfluorinated fluids, the azine linkage (
Mechanistic Insight
HFAA is lipophilic, allowing it to penetrate cell membranes efficiently. Once intracellular, hydrolysis releases HFA and Hydrazine directly into the tissue. This in situ generation amplifies toxicity compared to external exposure to the breakdown products alone.
Hydrolysis Pathway Diagram
The following diagram illustrates the chemical decomposition that drives the toxicity profile.
Figure 1: The hydrolysis pathway of HFAA.[1][2][3][4][5][6][7] Note the 1:2 stoichiometry yielding two equivalents of HFA for every mole of azine.
Part 3: Toxicological Hazards
Acute Pulmonary Toxicity
-
Mechanism: Inhalation of vapors leads to hydrolysis in the alveolar lining fluid. The resulting HFA forms a stable, acidic hydrate (Hexafluoroacetone hydrate) that causes severe irritation, alveolar wall damage, and potential delayed pulmonary edema [1].
-
Symptoms: Coughing, shortness of breath, wheezing.[7] Symptoms of edema may be delayed by 12–24 hours.
Reproductive & Developmental Toxicity (The HFA Factor)
HFAA must be handled with the same rigor as HFA.
-
Male Reproductive Toxicity: HFA is a potent testicular toxin.[7] Chronic or high acute exposure causes testicular atrophy and spermatogenic arrest [2]. The mechanism involves disruption of Sertoli cell function.[8]
-
Teratogenicity: HFA has demonstrated teratogenic effects in animal models, causing soft tissue and skeletal malformations [3].
-
Directive: Pregnant personnel or those attempting to conceive should strictly avoid handling HFAA.
Oncogenic Potential (The Hydrazine Factor)
-
Hydrazine Release: The hydrolysis byproduct, hydrazine, is classified as a Group 2A carcinogen (probably carcinogenic to humans) by IARC. It is also a hepatotoxin and neurotoxin [4].
Part 4: Safe Handling Protocols (Self-Validating Systems)
Reliable safety relies on engineering controls that "fail safe." Do not rely solely on PPE.
Engineering Controls
-
Primary Containment: All transfers must occur within a certified chemical fume hood or a glovebox.
-
Schlenk Line Technique: Due to its volatility (b.p. 68°C), HFAA should be manipulated under an inert atmosphere (Argon/Nitrogen) using air-free techniques to prevent atmospheric hydrolysis.
Personal Protective Equipment (PPE)
-
Gloves: Standard nitrile gloves are insufficient for prolonged contact with fluorinated solvents.
-
Recommendation: Use Silver Shield (Laminate) gloves or double-gloved thick Neoprene.
-
-
Respiratory: If work must occur outside a hood (strongly discouraged), a full-face respirator with organic vapor/acid gas (OV/AG) cartridges is required.
Neutralization & Waste Workflow
Do not vent HFAA vapors into the general exhaust. Use a scrubbing system.
Scrubber Setup:
-
Stage 1 (Trap): Cold trap (-78°C) to condense bulk vapors.
-
Stage 2 (Hydrolysis/Neutralization): Bubbler containing 10% NaOH (aq). This forces hydrolysis and neutralizes the acidic HFA hydrate.
-
Stage 3 (Oxidation - Optional but Recommended): A secondary bubbler with dilute bleach (sodium hypochlorite) to oxidize the liberated hydrazine to nitrogen gas (
).
Experimental Safety Workflow
The following diagram outlines the decision logic for safe handling.
Figure 2: Operational logic for handling HFAA. Note the requirement for closed-system transfer.
Part 5: Emergency Response
Spill Management
-
Evacuate: Clear the immediate area. HFAA vapors are heavier than air and will accumulate in low spots.[6][9]
-
Isolate: Close hood sashes.
-
Cleanup (Small Spills < 10mL):
-
Wear Silver Shield gloves and SCBA (if available) or work strictly in the hood.
-
Absorb with an inert material (Vermiculite or dry sand). Do not use standard paper towels (reaction with cellulose is slow but possible; main risk is evaporation).
-
Place in a sealed container labeled "Fluorinated Toxic Waste."
-
First Aid
-
Inhalation: Move to fresh air immediately. Medical observation for 24 hours is mandatory due to the risk of delayed pulmonary edema (similar to phosgene exposure).
-
Skin Contact: Wash with soap and water for 15 minutes. Do not use organic solvents (ethanol/DMSO) as they may enhance transdermal absorption.
-
Eye Contact: Flush with water for 15 minutes.[2] Seek ophthalmological evaluation.
References
-
New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Hexafluoroacetone.[5][7] NJ.gov. [Link]
-
National Institutes of Health (NIH) - PubChem. (2025). Hexafluoroacetone Compound Summary: Toxicity.[10][5][6][7][9][11][12][13] PubChem.[12] [Link]
-
DuPont Haskell Laboratory. (Various). Toxicity studies on Hexafluoroacetone and related fluoroketones.[5] (Cited within OECD SIDS or EPA High Production Volume assessments).
-
International Agency for Research on Cancer (IARC). (2019). Hydrazine: Monograph on the Evaluation of Carcinogenic Risks to Humans. WHO. [Link]
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- 5. HEXAFLUOROACETONE - Sixteenth Interim Report of the Committee on Acute Exposure Guideline Levels - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Methodological & Application
The Criss-Cross Cycloaddition of Hexafluoroacetone Azine with Olefins: A Comprehensive Guide for Researchers
Introduction: Unveiling a Powerful Tool for Heterocyclic Synthesis
The criss-cross cycloaddition reaction of hexafluoroacetone azine with olefins represents a robust and versatile method for the synthesis of complex, fluorine-containing nitrogen heterocycles. This unique transformation, which proceeds through a tandem [3+2] cycloaddition mechanism, offers a pathway to novel molecular scaffolds of significant interest in medicinal chemistry and materials science. The presence of multiple trifluoromethyl groups in the resulting structures imparts unique properties, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, making these compounds attractive candidates for drug discovery programs.[1]
This application note provides a detailed exploration of the criss-cross cycloaddition of this compound, offering in-depth mechanistic insights, comprehensive experimental protocols, and a survey of its applications. The content is tailored for researchers, scientists, and drug development professionals seeking to leverage this powerful reaction in their synthetic endeavors.
Mechanistic Insights: A Stepwise Journey to Complexity
The "criss-cross" nomenclature aptly describes the formal outcome of the reaction, where two olefin molecules add across the azine skeleton in a crossing manner. However, the underlying mechanism is a more elegant, stepwise process involving two consecutive 1,3-dipolar cycloadditions.[1] The key intermediate in this transformation is a stable azomethine imine, which can often be isolated.
The reaction is initiated by the [3+2] cycloaddition of one molecule of the olefin to one of the C=N bonds of this compound, forming the five-membered pyrazolidine ring of the azomethine imine intermediate. This intermediate then undergoes a second [3+2] cycloaddition with another molecule of the olefin across the remaining C=N bond to yield the final 1,5-diazabicyclo[3.3.0]octane product. The high electrophilicity of the carbon atoms in the C=N bonds of this compound, due to the strong electron-withdrawing nature of the trifluoromethyl groups, is a key driver for this reaction.
Figure 1: The stepwise mechanism of the criss-cross cycloaddition reaction.
Experimental Protocols: A Practical Guide to Synthesis
The following section provides a detailed, step-by-step protocol for a representative criss-cross cycloaddition reaction between this compound and an olefin. The causality behind experimental choices is explained to provide a deeper understanding of the procedure.
General Considerations and Safety Precautions
This compound is a volatile and toxic substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. [2][3] It is recommended to wear personal protective equipment, including safety goggles, gloves, and a lab coat. Reactions are typically performed in sealed, heavy-walled glass tubes or in a high-pressure autoclave due to the potential for pressure buildup, especially when using volatile olefins or heating the reaction mixture. All glassware should be thoroughly dried before use, as moisture can lead to side reactions.
Protocol: Criss-Cross Cycloaddition of this compound with Ethyl Vinyl Ether
This protocol details the synthesis of the corresponding 1,5-diazabicyclo[3.3.0]octane derivative. The reaction with electron-rich olefins like enol ethers proceeds readily at low temperatures.
Materials:
-
This compound
-
Ethyl vinyl ether (freshly distilled)
-
Anhydrous solvent (e.g., dichloromethane or diethyl ether)
-
Heavy-walled, sealable glass tube or autoclave
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: In a fume hood, carefully add this compound (1.0 eq) to a pre-dried, heavy-walled glass tube equipped with a magnetic stir bar.
-
Solvent and Reagent Addition: Cool the tube to -78 °C using a dry ice/acetone bath. Add the anhydrous solvent (e.g., dichloromethane, to make a ~0.5 M solution) via syringe. Slowly add freshly distilled ethyl vinyl ether (2.2 eq) to the cooled solution with stirring. The use of a slight excess of the olefin ensures complete consumption of the azine.
-
Sealing and Reaction: Seal the glass tube under an inert atmosphere (e.g., nitrogen or argon). Allow the reaction mixture to slowly warm to room temperature and then stir for 24-48 hours. The progress of the reaction can be monitored by ¹⁹F NMR spectroscopy.
-
Workup: After the reaction is complete (as indicated by the disappearance of the starting material), cool the tube to a safe temperature before carefully opening it. Transfer the reaction mixture to a round-bottom flask.
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent. The fractions containing the desired product are collected and the solvent is evaporated to yield the purified 1,5-diazabicyclo[3.3.0]octane derivative.
Figure 2: A generalized workflow for the criss-cross cycloaddition reaction.
Data Presentation: A Survey of Substrate Scope and Yields
The criss-cross cycloaddition of this compound is applicable to a range of olefins. The following table summarizes representative examples, highlighting the reaction conditions and reported yields.
| Olefin Substrate | Reaction Conditions | Product | Yield (%) | Reference |
| Ethylene | 100 °C, sealed tube | 2,2,6,6-Tetrakis(trifluoromethyl)-1,5-diazabicyclo[3.3.0]octane | >90 | [1] |
| Propylene | 100 °C, sealed tube | 3-Methyl-2,2,6,6-tetrakis(trifluoromethyl)-1,5-diazabicyclo[3.3.0]octane | High | [1] |
| Isobutylene | Room temp, sealed tube | 3,3-Dimethyl-2,2,6,6-tetrakis(trifluoromethyl)-1,5-diazabicyclo[3.3.0]octane | High | [1] |
| Ethyl vinyl ether | -20 to -10 °C | 3-Ethoxy-2,2,6,6-tetrakis(trifluoromethyl)-1,5-diazabicyclo[3.3.0]octane | Good | [4] |
| Styrene | 80 °C, sealed tube | 3-Phenyl-2,2,6,6-tetrakis(trifluoromethyl)-1,5-diazabicyclo[3.3.0]octane | Moderate | [1] |
Applications in Drug Discovery and Beyond
The unique structural features of the products derived from criss-cross cycloaddition reactions make them highly valuable in the field of drug discovery. The introduction of multiple trifluoromethyl groups can significantly enhance the pharmacological properties of a molecule. For instance, these groups can improve metabolic stability by blocking sites of oxidation, increase binding affinity through favorable interactions with biological targets, and modulate pKa values.[5]
Beyond pharmaceuticals, these fluorinated heterocycles have potential applications in materials science as components of polymers with tailored thermal and chemical resistance. The rigidity of the bicyclic core and the properties imparted by the fluorine atoms can lead to materials with unique characteristics.
Conclusion
The criss-cross cycloaddition of this compound with olefins is a powerful and reliable method for the synthesis of structurally complex and synthetically valuable 1,5-diazabicyclo[3.3.0]octane derivatives. A thorough understanding of the reaction mechanism and careful attention to experimental detail are crucial for successful outcomes. The protocols and data presented in this application note provide a solid foundation for researchers to explore and exploit this fascinating reaction in their own work, paving the way for the discovery of new chemical entities with potential applications in medicine and materials science.
References
-
Burger, K., Hein, F., & Firl, J. (1982). Vom "criss-cross"-Schema abweichende Cycloadditionsreaktionen an das Azin-System[6] Zum Cycloadditionsverhalten von Hexafluoracetonazin gegenüber N.N-Dialkyl-cyanamiden[7] / Cycloaddition Reactions of Azines Violating the "criss-cross" Cycloaddition Scheme[6] Cycloaddition Behaviour of this compound towards N,N-Dialkyl-cyanamides[7]. Zeitschrift für Naturforschung B, 37(3), 361–367. [Link][8]
-
Burger, K., Hennig, L., Zeika, O., & Lux, A. (2006). Criss-Cross Cycloaddition Reactions with this compound. Mechanism and Some Synthetic Applications. HETEROCYCLES, 67(1), 443. [Link][4]
-
Jiang, X., et al. (2019). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery, 14(8), 779-789. [Link][5]
-
NJ Department of Health. (2010). HAZARD SUMMARY: HEXAFLUOROACETONE. [Link][2]
-
Tipping, A. E. (1974). The reaction of this compound with olefins. Journal of the Chemical Society, Perkin Transactions 1, 1974, 1888-1892. [Link]
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- 6. researchgate.net [researchgate.net]
- 7. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sci-Hub. Vom "criss-cross"-Schema abweichende Cycloadditionsreaktionen an das Azin-System [1] Zum Cycloadditionsverhalten von Hexafluoracetonazin gegenüber N.N-Dialkyl-cyanamiden [2] / Cycloaddition Reactions of Azines Violating the "criss-cross" Cycloaddition Scheme [1] Cycloaddition Behaviour of this compound towards N,N-Dialkyl-cyanamides [2] / Zeitschrift für Naturforschung B, 1982 [sci-hub.jp]
application of Hexafluoroacetone azine in medicinal chemistry
Application Note: Strategic Utilization of Hexafluoroacetone Azine in Medicinal Chemistry
Abstract
In the landscape of modern medicinal chemistry, the introduction of trifluoromethyl (
Chemical Profile & Strategic Utility
This compound (HFAA) is an electron-deficient 1,3-diene system. Unlike standard azines, the four electron-withdrawing trifluoromethyl groups dramatically lower the energy of the LUMO, making the
Why HFAA?
-
The "Double-Click" Potential: HFAA undergoes a unique tandem [3+2] cycloaddition (the Criss-Cross reaction) with two equivalents of a dipolarophile, forming two rings in one step.
-
Rigidification: The resulting bicyclic structures are conformationally restricted, ideal for orienting pharmacophores in 3D space.
-
Fluorine Density: It installs four
groups, significantly altering the pKa and lipophilicity ( ) of the final molecule.
| Property | Value | Relevance |
| Formula | High Fluorine Content (65% by mass) | |
| Structure | Bis-electrophilic center | |
| Boiling Point | 67–68 °C | Volatile liquid (Easy removal) |
| Reactivity | High | Susceptible to hydrolysis; requires dry conditions |
Mechanistic Insight: The Criss-Cross Pathway
Understanding the mechanism is vital for controlling the stereochemistry and regioselectivity of the reaction. The reaction proceeds via a stepwise mechanism rather than a concerted [4+2] process.
The Pathway:
-
Step 1: The first equivalent of dipolarophile (alkene/alkyne) adds to one
bond. -
Intermediate: This forms a reactive Azomethine Imine (a 1,3-dipole).
-
Step 2: The second equivalent of dipolarophile adds to the newly formed dipole, closing the second ring.
Figure 1: The stepwise mechanism of HFAA Criss-Cross cycloaddition, highlighting the critical Azomethine Imine intermediate.
Experimental Protocols
Protocol A: Synthesis of Perfluorinated 1,5-Diazabicyclo[3.3.0]octanes
Target: Synthesis of a rigid scaffold using styrene as the dipolarophile.
Reagents:
-
This compound (HFAA) (1.0 eq)[1]
-
Styrene (2.2 eq) (Excess ensures complete conversion)
-
Solvent: Toluene (Anhydrous) or Neat (if reagents are liquid)
Procedure:
-
Setup: Flame-dry a heavy-walled pressure tube or a round-bottom flask equipped with a reflux condenser. Flush with Argon.
-
Addition: Add HFAA (3.3 g, 10 mmol) to the vessel.
-
Reactant: Add Styrene (2.3 g, 22 mmol) via syringe.
-
Reaction:
-
Option A (Neat): If running neat, heat the sealed tube to 80–100 °C for 12–24 hours.
-
Option B (Solution): Dilute with 10 mL anhydrous Toluene and reflux (110 °C) for 24 hours.
-
-
Monitoring: Monitor via
NMR.-
Starting Material: Singlet at ~ -73 ppm.
-
Product: Two distinct multiplets (diastereotopic
groups) typically around -65 to -80 ppm range.
-
-
Workup:
-
Cool the mixture to room temperature.
-
Remove solvent and excess styrene under reduced pressure (Rotary evaporator).
-
The crude product often solidifies.
-
-
Purification: Recrystallize from Hexane/Ethanol or purify via flash chromatography (Silica gel, Hexane:EtOAc gradient).
Yield Expectation: 80–95% depending on steric bulk of the alkene.
Protocol B: "Mixed" Criss-Cross (Advanced)
Target: Creating asymmetric scaffolds by adding two different alkenes.
-
Step 1: React HFAA (1.0 eq) with Alkene A (1.0 eq) at low temperature (0 °C to RT) in DCM.
-
Checkpoint: Isolate or characterize the Azomethine Imine intermediate. This species is often stable enough to be observed.
-
-
Step 2: Add Alkene B (1.2 eq) and heat to reflux.
-
Result: A library of "mixed" bicyclic compounds can be generated, allowing precise structure-activity relationship (SAR) exploration at two different vectors of the scaffold.
Safety & Handling (Critical)
HFAA and its hydrolysis products pose significant health risks.[4]
| Hazard | Description | Mitigation |
| Inhalation Toxicity | HFAA vapors are toxic.[5] Hydrolysis releases HFA (TLV 0.1 ppm). | Work in a functioning fume hood. Use a closed system. |
| Skin Contact | Corrosive; rapid absorption. | Wear double nitrile gloves and a lab coat. |
| Hydrolysis | Reacts with moisture to form HFA hydrate (nephrotoxic). | Store under Argon/Nitrogen. Use anhydrous solvents. |
| Pressure | Reactions often require heating volatile components. | Use rated pressure vessels (Ace Glass/Q-Tube) with blast shields. |
Emergency Protocol:
-
Spill: Evacuate area. Absorb with dry sand/vermiculite. Do not use water (releases gas).[6]
-
Exposure: Wash skin with soap/water for 15 mins. Seek immediate medical attention (mention fluoride/hydrazine derivative exposure).[2][3][5][6]
References
-
Burger, K., et al. (1982).[7] "Cycloaddition Reactions of Azines." Chemiker-Zeitung, 106, 191. (Seminal work on the Criss-Cross mechanism).[7]
-
Middleton, W. J., & Krespan, C. G. (1965). "Fluorine-containing Azines."[7][8][9] Journal of Organic Chemistry, 30(5), 1398-1402. Link
-
Galley, G., et al. (2005).[10] "Criss-Cross Cycloaddition Reactions with this compound: Mechanism and Synthetic Applications." Heterocycles, 67(1), 443.[10] Link
-
Petrov, V. A. (2009). "Fluorinated Heterocycles."[11][12] American Chemical Society Symposium Series, 1003. (Review of fluorinated building blocks).
-
SynQuest Labs. (2023). "Safety Data Sheet: this compound." Link (Verified source for safety data).
Disclaimer: This protocol is for research purposes only. All experiments must be conducted by qualified personnel in a controlled laboratory environment.
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- 5. fishersci.com [fishersci.com]
- 6. HEXAFLUOROACETONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. Sci-Hub. ChemInform Abstract: REACTIONS WITH this compound. XXIV. CYCLOADDITION REACTIONS OF AZINES VIOLATING THE “CRISS‐CROSS” CYCLOADDITION SCHEME. CYCLOADDITION BEHAVIOR OF this compound TOWARDS N,N‐DIALKYLCYANAMIDES / Chemischer Informationsdienst, 1982 [sci-hub.st]
- 8. Unsaturated nitrogen compounds containing fluorine. Part II. The reactions of this compound with cis- or trans-but-2-ene and cyclohexene - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
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- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions [zora.uzh.ch]
- 12. semanticscholar.org [semanticscholar.org]
Application Note: Catalytic & Activation Conditions for Hexafluoroacetone Azine
This Application Note provides a comprehensive technical guide to the reactivity and processing of Hexafluoroacetone (HFA) Azine (Bis(trifluoromethyl)ketazine). It focuses on its unique electronic profile which often negates the need for traditional catalysis, while detailing specific catalytic protocols for reduction and functionalization.
Executive Summary
Hexafluoroacetone azine (
Key Reactivity Insight:
-
Intrinsic "Auto-Catalysis": The extreme electrophilicity of HFA azine often renders external Lewis acid catalysis redundant for standard cycloadditions. The molecule acts as a "stored" 1,3-dipole (azomethine imine), reacting thermally with electron-rich olefins and alkynes via Criss-Cross Cycloaddition .
-
True Catalytic Domains: External catalysis is primarily required for reduction (hydrogenation) and hydrolytic cleavage , or when coupling with sterically hindered or electron-deficient dipolarophiles where LUMO-lowering is necessary.
Reactivity Profile & Mechanism
The reactivity of HFA azine is dominated by its ability to function as a 1,3-dipole equivalent .
The Criss-Cross Cycloaddition Mechanism
The reaction proceeds through a stepwise [3+2] cycloaddition sequence.[2]
-
Step 1: The azine adds to the first equivalent of alkene/alkyne to form an Azomethine Imine intermediate.
-
Step 2: This intermediate, being a highly reactive 1,3-dipole, rapidly traps a second equivalent of the dipolarophile to close the bicyclic system.
Figure 1: The stepwise mechanism of Criss-Cross Cycloaddition. The Azomethine Imine intermediate is the critical pivot point.
Experimental Protocols
Protocol A: Catalytic Hydrogenation of HFA Azine
Objective: Synthesis of 1,2-bis(hexafluoroisopropyl)hydrazine.
Catalyst System: Heterogeneous Palladium or Nickel.
Rationale: The electron-deficient
| Parameter | Condition | Notes |
| Substrate | HFA Azine (Pure) | Volatile liquid (bp 65°C). Handle in fume hood. |
| Catalyst | 5% Pd/C or Raney Nickel | Pd/C is preferred for milder conditions; Raney Ni requires higher pressure. |
| Solvent | Ethanol or THF | Anhydrous grade to prevent hydrate formation. |
| H₂ Pressure | 1 - 5 bar (Atmospheric to mild pressure) | Reaction is exothermic. |
| Temperature | 20°C - 50°C | Start at RT; heat only if induction period is prolonged. |
Step-by-Step Procedure:
-
Setup: Charge a high-pressure hydrogenation vessel (e.g., Parr shaker or autoclave) with HFA Azine (10.0 mmol) and anhydrous Ethanol (20 mL).
-
Catalyst Addition: Under an inert Argon blanket, carefully add 5% Pd/C (5 wt% loading relative to substrate). Caution: Pd/C can ignite solvent vapors.
-
Hydrogenation: Purge the vessel with
gas (3 cycles). Pressurize to 3 bar (45 psi) and agitate at Room Temperature. -
Monitoring: Monitor
uptake. The reaction typically completes within 2-4 hours. -
Work-up: Filter the catalyst through a Celite pad under Argon (to avoid pyrophoric catalyst fires).
-
Isolation: Evaporate the solvent to yield the hydrazine derivative.
Protocol B: "Self-Catalyzed" Criss-Cross Cycloaddition
Objective: Synthesis of bicyclic heterocycles using electron-rich olefins (e.g., Vinyl Ethers, Styrenes). Catalyst: None (Thermal Activation).
Step-by-Step Procedure:
-
Stoichiometry: Use a 1:2.2 molar ratio of HFA Azine to Olefin. The excess olefin ensures complete conversion of the intermediate azomethine imine.
-
Reaction: Mix HFA Azine and the olefin in a sealed tube (thick-walled glass).
-
Solvent: Solvent-free (neat) is preferred if reagents are liquid. If solid, use Toluene or
.
-
-
Thermal Cycle: Heat to 60–80°C for 12–24 hours.
-
Note: Highly electron-rich olefins (e.g., Ethyl Vinyl Ether) may react exothermically at RT. Cool to 0°C initially.
-
-
Purification: The product often crystallizes upon cooling. If not, remove excess olefin under high vacuum. Recrystallize from Hexane/CHCl₃.
Protocol C: Lewis Acid "Activated" Cycloaddition (Advanced)
Context: Required only when reacting HFA Azine with electron-deficient or sterically hindered dipolarophiles where thermal reaction is sluggish.
| Component | Recommendation | Mechanism of Action |
| Lewis Acid | Coordinates to the azine Nitrogen, lowering LUMO energy further. | |
| Solvent | Dichloromethane (DCM) | Non-coordinating solvent is essential. |
| Temp | -78°C to 0°C | Lewis acid complexation makes the species highly reactive; low temp prevents polymerization. |
Procedure:
-
Dissolve HFA Azine (1.0 equiv) in dry DCM under
. -
Cool to -78°C.
-
Add
(0.1 equiv) dropwise. Stir for 15 min. -
Add the dipolarophile (2.5 equiv) slowly.
-
Allow to warm to RT slowly over 4 hours.
-
Quench with saturated
(aq), extract with DCM, and purify.
Safety & Handling (Critical)
-
Toxicity: HFA derivatives are nephrotoxic and potential reproductive toxins. HFA Azine hydrolyzes to Hexafluoroacetone, which is a volatile, toxic gas.
-
Hydration: HFA Azine is hygroscopic. Contact with atmospheric moisture generates acidic hydrates. Always store under Argon/Nitrogen.
-
Pressure: Thermal reactions in sealed tubes generate pressure. Use blast shields.
References
-
Burger, K., et al. "Criss-cross Cycloaddition Reactions with this compound. Mechanism and Some Synthetic Applications." Heterocycles, vol. 67, no.[5][6] 1, 2006, pp. 443-460. Link
-
Middleton, W. J. "Hexafluoroacetone and Derivatives." Organic Syntheses, Coll. Vol. 5, 1973, p. 297. Link
-
Spengler, J., et al. "Hexafluoroacetone as Protecting and Activating Reagent."[1] Chemical Reviews, vol. 106, no. 11, 2006, pp. 4728-4746. Link
-
Treat, N. J., et al. "Frustrated Lewis Pairs: A New Strategy to Small Molecule Activation." Dalton Transactions, 2012. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. research.uni-luebeck.de [research.uni-luebeck.de]
- 4. mdpi.com [mdpi.com]
- 5. Facile Preparation of a Highly Functionalized Tetrahydropyran by Catalytic Hydrogenation of an Oxazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unsaturated nitrogen compounds containing fluorine. Part V. Reactions of this compound with open-chain and cyclic hydrocarbon dienes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
side reactions and byproduct formation with Hexafluoroacetone azine
Welcome to the technical support center for Hexafluoroacetone Azine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this highly reactive and versatile compound. Here, we will address common challenges related to side reactions and byproduct formation, providing in-depth troubleshooting advice and practical protocols to ensure the integrity of your experiments.
Introduction
This compound, ((CF₃)₂C=N)₂, is a valuable reagent in organic synthesis, prized for its unique electronic properties and as a precursor to other fluorinated building blocks.[1] However, its synthesis and subsequent reactions can be accompanied by the formation of undesirable side products. Understanding the underlying chemistry of these side reactions is paramount to developing robust and reproducible synthetic protocols. This guide is structured to provide not just solutions, but a foundational understanding of the reaction mechanisms that lead to these impurities.
Frequently Asked Questions (FAQs)
Synthesis & Handling
Q1: My synthesis of this compound from hexafluoroacetone and hydrazine hydrate is giving a low yield and a complex mixture of products. What are the likely side reactions?
A1: The reaction between the highly electrophilic hexafluoroacetone and hydrazine is susceptible to several side reactions, primarily driven by the presence of water and the stoichiometry of the reactants.
-
Hydrate Formation of Hexafluoroacetone: Hexafluoroacetone is exceptionally hygroscopic and reacts vigorously with water to form a stable gem-diol, hexafluoroacetone hydrate ((CF₃)₂C(OH)₂).[2][3] This hydrate is less reactive towards hydrazine, thereby reducing the yield of the desired azine. The reaction is reversible, but the equilibrium strongly favors the hydrate.[3]
-
Causality: The strong electron-withdrawing nature of the two trifluoromethyl groups makes the carbonyl carbon of hexafluoroacetone highly electrophilic and susceptible to nucleophilic attack by water.
-
-
Formation of Hexafluoroacetone Hydrazone: If there is an excess of hydrazine or if the reaction conditions are not carefully controlled, the formation of hexafluoroacetone hydrazone ((CF₃)₂C=NNH₂) can be a significant side reaction.[4] This hydrazone can be an intermediate in the formation of the azine, but its presence as an impurity suggests an incomplete reaction or an imbalance in stoichiometry.
-
Causality: The initial reaction between one molecule of hexafluoroacetone and one molecule of hydrazine forms the hydrazone. A second molecule of hexafluoroacetone is required to react with the remaining -NH₂ group to form the azine.
-
Q2: I've noticed a yellow to brown discoloration in my this compound during storage. What is causing this degradation?
A2: While this compound is relatively stable, prolonged storage, exposure to impurities, or elevated temperatures can lead to decomposition.
-
Thermal Decomposition: Heating this compound can lead to its decomposition, producing nitrogen gas, 1,1,1,3,3,3-hexafluoropropane, and various carbene adducts if other reactive species are present.[5]
-
Causality: The N-N bond in the azine can cleave upon heating, leading to the formation of radical species that can then undergo further reactions.
-
-
Reaction with Impurities: The discoloration may also be due to reactions with residual acidic or basic impurities from the synthesis.
Side Reactions & Byproduct Formation
Q3: My reaction mixture containing this compound has a strong, acrid odor, and my desired product is contaminated. What could be the cause?
A3: This is often indicative of hydrolysis of the azine, which regenerates the volatile and reactive hexafluoroacetone.
-
Hydrolysis: In the presence of water, particularly under acidic conditions, this compound can hydrolyze back to hexafluoroacetone and hydrazine.[6][7] Hexafluoroacetone has a musty, acrid odor.[8]
-
Causality: The C=N bonds in the azine are susceptible to nucleophilic attack by water, a reaction that is catalyzed by acid. The electron-withdrawing trifluoromethyl groups enhance the electrophilicity of the carbon atoms in the C=N bonds, making them more prone to hydrolysis than non-fluorinated azines.
-
Q4: I am using this compound in a reaction with a nucleophile, but I am observing unexpected byproducts. What are the potential side reactions?
A4: this compound can react with various nucleophiles, leading to a range of products that may compete with your desired transformation.
-
Reaction with Alcohols: In the presence of an acid catalyst, alcohols can add to the C=N bonds of the azine, although this reaction is generally less favorable than with the parent ketone.
-
Reaction with Amines: Primary and secondary amines can potentially undergo exchange reactions with the azine or add to the C=N bonds.
Troubleshooting Guides
Problem: Low Yield in this compound Synthesis
| Symptom | Potential Cause | Troubleshooting Action |
| Low yield of azine, presence of a white solid. | Incomplete reaction due to the formation of hexafluoroacetone hydrate. | Ensure anhydrous conditions. Use freshly distilled, anhydrous hydrazine and a dry reaction solvent. Consider using a dehydrating agent or a Dean-Stark trap to remove water formed during the reaction. |
| Significant amount of a lower boiling point impurity. | Formation of hexafluoroacetone hydrazone due to incorrect stoichiometry. | Use a slight excess of hexafluoroacetone relative to hydrazine (e.g., 2.1:1 molar ratio) to ensure complete conversion of the hydrazone intermediate to the azine. Monitor the reaction by GC-MS or ¹⁹F NMR to track the disappearance of the hydrazone. |
| Reaction mixture becomes viscous and difficult to stir. | Polymerization or side reactions with the solvent. | Choose an inert solvent that does not react with hexafluoroacetone or hydrazine. Perfluorinated solvents or anhydrous chlorinated solvents can be suitable choices. Avoid protic solvents. |
Problem: Presence of Impurities in the Final Product
| Symptom | Potential Impurity | Identification Method | Purification Protocol |
| Product is a mixture of the azine and a slightly more polar compound. | Hexafluoroacetone hydrazone | GC-MS, ¹⁹F NMR | Fractional distillation under reduced pressure. The azine has a higher boiling point than the hydrazone. |
| Aqueous workup leads to product loss and a strong odor. | Hydrolysis to hexafluoroacetone | Odor, GC-MS analysis of the organic layer for hexafluoroacetone. | Avoid aqueous workups if possible. If necessary, use a saturated sodium bicarbonate solution to neutralize any acid and work quickly at low temperatures. Dry the organic layer thoroughly with a drying agent like magnesium sulfate. |
| Product darkens upon distillation. | Thermal decomposition | Observation of gas evolution (N₂), GC-MS analysis of the distillate for decomposition products like 1,1,1,3,3,3-hexafluoropropane. | Perform distillation at the lowest possible temperature under high vacuum. Consider using a short-path distillation apparatus to minimize the residence time at high temperatures. |
Experimental Protocols
Protocol 1: Synthesis of this compound under Anhydrous Conditions
This protocol is designed to minimize the formation of hexafluoroacetone hydrate and hydrazone byproducts.
Materials:
-
Hexafluoroacetone (gas or as hydrate)
-
Anhydrous hydrazine
-
Anhydrous dichloromethane (or other suitable inert solvent)
-
Anhydrous magnesium sulfate
-
Reaction flask with a cold finger condenser (-78 °C) and a gas inlet
Procedure:
-
Set up the reaction flask under an inert atmosphere (e.g., nitrogen or argon).
-
If starting from hexafluoroacetone hydrate, dehydrate it by careful heating with a strong dehydrating agent like phosphorus pentoxide and condensing the gaseous hexafluoroacetone into a cold trap.
-
Dissolve anhydrous hydrazine (1 equivalent) in anhydrous dichloromethane.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly bubble gaseous hexafluoroacetone (2.1 equivalents) into the stirred hydrazine solution.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by GC-MS to ensure the complete consumption of the hydrazone intermediate.
-
Filter the reaction mixture to remove any solid byproducts.
-
Wash the organic phase with a small amount of saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
Protocol 2: Purification of this compound by Fractional Distillation
This protocol is for the removal of volatile impurities such as residual solvent and hexafluoroacetone hydrazone.
Materials:
-
Crude this compound
-
Fractional distillation apparatus with a vacuum source and a short Vigreux column
Procedure:
-
Set up the fractional distillation apparatus. Ensure all glassware is dry.
-
Charge the distillation flask with the crude this compound.
-
Slowly apply vacuum and begin gentle heating.
-
Collect the initial fraction, which will contain lower-boiling impurities.
-
Monitor the head temperature. A sharp rise will indicate the distillation of the pure azine.
-
Collect the main fraction at a constant temperature.
-
Discontinue the distillation before the pot runs dry to avoid the concentration of non-volatile, potentially unstable residues.
Visualizing Reaction Pathways
To better understand the formation of this compound and its primary byproducts, the following reaction scheme is provided.
Caption: Synthesis of this compound and Competing Side Reactions.
This workflow illustrates the desired reaction pathway to form this compound and the common side reactions that can occur.
Caption: Troubleshooting Workflow for this compound Synthesis.
References
-
chemeurope.com. (n.d.). Hexafluoroacetone. Retrieved from [Link]
- Google Patents. (n.d.). US3745093A - Process for separating hexafluoroacetone from hydrogen fluoride.
-
ResearchGate. (n.d.). Process of hydrazine hydrate production by acetone azine hydrolysis via catalytic distillation. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Hexafluoroacetone. Retrieved from [Link]
-
Wikipedia. (n.d.). Hexafluoroacetone. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Acetone hydrazone. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). Structure, synthesis and application of azines: A Historical Perspective. RSC Advances, 4(84), 44557-44589. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (1974). Unsaturated nitrogen compounds containing fluorine. Part III. Reactions of this compound with alkanes, cycloalkanes, and trimethylsilane. J. Chem. Soc., Perkin Trans. 1, 1283-1288. [Link]
-
Thieme. (n.d.). Product Class 7: Hydrazines and Hydrazinium Salts. Retrieved from [Link]
-
University College Cork. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Retrieved from [Link]
-
MDPI. (2021). Thermal Degradation Products of Polytetrafluoroethylene (PTFE) under Atmospheric Condition. Retrieved from [Link]
-
PubMed Central. (2017). Dynamic covalent chemistry with azines. Chemical Science, 8(10), 7049–7053. [Link]
Sources
- 1. CAS 1619-84-7: this compound | CymitQuimica [cymitquimica.com]
- 2. Hexafluoroacetone [chemeurope.com]
- 3. Hexafluoroacetone - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Unsaturated nitrogen compounds containing fluorine. Part III. Reactions of this compound with alkanes, cycloalkanes, and trimethylsilane - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Dynamic covalent chemistry with azines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of Products from Hexafluoroacetone Azine Reactions
Welcome to the technical support center for the purification of products derived from hexafluoroacetone azine reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of these unique fluorinated compounds. The advice herein is based on established chemical principles and practical laboratory experience.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions and issues that arise during the purification of this compound reaction products.
Q1: My purified product, which I expect to be a colorless solid/liquid, has a persistent yellow or brown color. What is the likely cause and how can I remove it?
A1: Discoloration in these reactions is often due to the formation of small amounts of highly conjugated byproducts or residual starting materials that have undergone some degradation.[1] The high reactivity of hexafluoroacetone and its derivatives can lead to minor side reactions, especially at elevated temperatures.
-
For solid products: Attempt recrystallization. If the color remains, consider a charcoal treatment. To do this, dissolve your crude product in a suitable hot solvent, add a small amount of activated carbon (charcoal), and maintain the heat for a short period. The colored impurities will adsorb onto the surface of the charcoal. Filter the hot solution through a pad of celite to remove the charcoal, and then allow the filtrate to cool and crystallize.
-
For liquid products: Simple distillation may not be sufficient if the colored impurity has a similar boiling point to your product. In this case, flash column chromatography is often the most effective method. A non-polar eluent system may be sufficient to separate your less polar product from more polar, colored impurities.
Q2: I've performed a reaction and after workup, my product has "oiled out" instead of crystallizing. What should I do?
A2: "Oiling out" occurs when a compound separates from a solution as a liquid rather than a solid, often because the temperature is above the melting point of the impure compound or the solvent is not ideal for crystallization.
-
Immediate Steps: Try scratching the inside of the flask with a glass rod at the liquid-liquid interface to induce crystallization. Adding a seed crystal of the pure compound, if available, can also be very effective.
-
Solvent System Re-evaluation: Your solvent system may be the issue. If you are using a mixed solvent system, you may have added the anti-solvent too quickly. Try re-dissolving the oil in the primary solvent and adding the anti-solvent more slowly, perhaps at a lower temperature. If using a single solvent, it might be too good a solvent for your compound. A systematic approach to choosing a recrystallization solvent is crucial.[2]
Q3: My NMR spectrum shows the presence of unreacted this compound. How can I remove it?
A3: this compound is a relatively volatile and non-polar compound.[3] Its removal depends on the properties of your desired product.
-
If your product is a non-volatile solid or liquid: You may be able to remove the azine by heating your product under a vacuum. Be mindful of your product's stability to heat.
-
If your product is also volatile: Fractional distillation under reduced pressure is the preferred method. A column with high theoretical plates will be necessary to achieve good separation.
-
Chromatography: If the polarity of your product is significantly different from the azine, column chromatography is an excellent option.
Q4: I see peaks in my 19F NMR that I can't identify, in addition to my product and starting material. What could they be?
A4: Unidentified fluorine-containing impurities are common in these reactions. Given the nature of this compound, these could be several species:
-
Hexafluoroacetone Hydrate: If your reaction or workup was exposed to water, you would likely form the hydrate of hexafluoroacetone.[4][5][6] This is a gem-diol, (CF₃)₂C(OH)₂, and will have a distinct 19F NMR signal.
-
1,1,1,3,3,3-Hexafluoropropane: This is a common byproduct in thermal reactions of this compound.[7][8]
-
Side-Reaction Products: Depending on your reaction partners (e.g., alkenes, dienes), a variety of adducts can form.[7][9] A thorough review of the literature for similar reactions can help in identifying these byproducts.
In-Depth Troubleshooting Guides
Purification by Distillation
Distillation is a primary method for purifying liquid products from this compound reactions, especially when dealing with thermally stable compounds.
Problem: Poor separation between my product and a close-boiling impurity.
-
Underlying Cause: The boiling points of your product and the impurity are too similar for efficient separation with a simple distillation setup.
-
Troubleshooting Steps:
-
Increase Column Efficiency: Switch to a fractional distillation column with a higher number of theoretical plates, such as a Vigreux column or, for more challenging separations, a packed column (e.g., with Raschig rings or metal sponge).
-
Optimize Reflux Ratio: If using a distillation head with reflux control, increase the reflux ratio. This increases the number of vaporization-condensation cycles and improves separation, although it will also increase the distillation time.
-
Reduce Pressure: Perform the distillation under vacuum. Lowering the pressure will lower the boiling points of your compounds, and may increase the difference in boiling points between your product and the impurity.
-
Problem: My product seems to be decomposing in the distillation pot.
-
Underlying Cause: The product is not stable at its boiling point at the current pressure. Many highly functionalized molecules can be thermally labile.
-
Troubleshooting Steps:
-
Use a Lower Pressure: Employ a high-vacuum pump to significantly lower the boiling point of your product.
-
Use a Kugelrohr Apparatus: For small quantities of high-boiling point, viscous, or sensitive liquids, a Kugelrohr apparatus allows for short-path distillation at very low pressures, minimizing the time the compound spends at high temperatures.
-
Keep the Pot Temperature Low: Use a heating mantle with a stirrer and ensure the temperature is only slightly above the boiling point of your compound at the given pressure.
-
Purification by Column Chromatography
Column chromatography is a versatile technique for purifying a wide range of products from this compound reactions.
Problem: My product is not moving from the origin on a silica gel column.
-
Underlying Cause: Your product is highly polar and is strongly adsorbing to the polar silica gel stationary phase. The chosen eluent is not polar enough to displace it.
-
Troubleshooting Steps:
-
Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in your eluent system (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).
-
Switch to a More Polar Eluent System: Consider using solvent systems like dichloromethane/methanol.
-
Use a Different Stationary Phase: If your compound is very polar, consider using a less polar stationary phase like alumina (neutral or basic) or even reverse-phase chromatography.[10]
-
Problem: My product co-elutes with an impurity.
-
Underlying Cause: The polarity of your product and the impurity are too similar for separation with the current chromatography conditions.
-
Troubleshooting Steps:
-
Fine-tune the Eluent System: Use a shallow gradient of the polar solvent or run the column isocratically with a finely optimized solvent ratio.
-
Try a Different Solvent System: Sometimes changing the nature of the solvents, even if the overall polarity is similar (e.g., switching from hexane/ethyl acetate to hexane/dichloromethane), can alter the specific interactions with the stationary phase and improve separation.
-
Change the Stationary Phase: If your compounds are fluorinated, a fluorous solid phase extraction (SPE) or fluorous flash chromatography could be an option, as it separates based on fluorine content.[10]
-
Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid products.[2]
Problem: I can't find a suitable solvent for recrystallization.
-
Underlying Cause: The solubility profile of your compound makes it difficult to find a solvent where it is soluble when hot but insoluble when cold.
-
Troubleshooting Steps:
-
Systematic Solvent Screening: Test the solubility of a small amount of your crude product in a range of solvents of varying polarity at room temperature and upon heating. Ideal solvents will show poor solubility at room temperature and high solubility when hot.
-
Use a Mixed Solvent System: If no single solvent is suitable, a two-solvent system is often effective.[11] Dissolve your compound in a small amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is insoluble) until the solution becomes turbid. Add a few drops of the "good" solvent to redissolve the precipitate, and then allow the solution to cool slowly.[11]
-
Problem: My product crystallizes with low recovery.
-
Underlying Cause: Too much solvent was used, or the product has significant solubility in the cold solvent.
-
Troubleshooting Steps:
-
Minimize Solvent Volume: During the initial dissolution, use the minimum amount of hot solvent required to fully dissolve the compound.
-
Cool the Solution Thoroughly: Ensure the solution is cooled to a low temperature (e.g., in an ice bath or refrigerator) to maximize precipitation.
-
Concentrate the Mother Liquor: If you suspect a significant amount of product remains in the filtrate (mother liquor), you can concentrate it by evaporation and cool it again to obtain a second crop of crystals. Be aware that this second crop may be less pure than the first.
-
Data Presentation and Protocols
Solvent Properties for Purification
| Solvent | Boiling Point (°C) | Polarity Index | Notes |
| Hexane | 69 | 0.1 | Good for non-polar compounds. |
| Dichloromethane | 40 | 3.1 | A good general-purpose solvent for a wide range of polarities. |
| Diethyl Ether | 35 | 2.8 | Volatile, good for recrystallization of moderately polar compounds. |
| Ethyl Acetate | 77 | 4.4 | A more polar solvent, often used with hexane for chromatography. |
| Acetone | 56 | 5.1 | A polar, water-miscible solvent. |
| Acetonitrile | 82 | 5.8 | A polar aprotic solvent. |
| Methanol | 65 | 5.1 | A polar protic solvent, useful for highly polar compounds. |
| Water | 100 | 10.2 | Useful as an anti-solvent or for washing out inorganic salts. |
Experimental Protocols
Protocol 1: Fractional Distillation under Reduced Pressure
-
Setup: Assemble a fractional distillation apparatus with a Vigreux column, a distillation head with a condenser, a vacuum adapter, and receiving flasks. Ensure all glassware is dry.
-
Sample Preparation: Place the crude liquid product in the distillation flask with a magnetic stir bar.
-
Evacuation: Close the system and slowly apply vacuum.
-
Heating: Begin stirring and gently heat the distillation flask using a heating mantle.
-
Equilibration: Allow the vapor to slowly rise up the column and establish a temperature gradient.
-
Collection: Collect the fractions that distill over at a constant temperature. Monitor the purity of the fractions by an appropriate analytical technique (e.g., GC, NMR).
Protocol 2: Flash Column Chromatography
-
Column Packing: Securely clamp a glass column in a vertical position. Add a small plug of cotton or glass wool at the bottom. Add a layer of sand. Fill the column with silica gel slurried in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. If the product is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the dry powder added to the top of the column.
-
Elution: Carefully add the eluent to the top of the column and apply pressure (using a pump or inert gas) to achieve a steady flow.
-
Fraction Collection: Collect the eluate in a series of test tubes or flasks.
-
Analysis: Analyze the collected fractions by TLC to identify which contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Protocol 3: Recrystallization from a Mixed Solvent System
-
Dissolution: Place the crude solid in a flask and add a minimal amount of the "good" solvent while heating and stirring until the solid is fully dissolved.
-
Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes persistently cloudy.
-
Clarification: Add a few more drops of the "good" solvent until the solution becomes clear again.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold "poor" solvent.
-
Drying: Dry the crystals in a vacuum oven.
Visualizations
Purification Workflow
Caption: General purification workflow for products from this compound reactions.
Decision Tree for Purification Method Selection
Caption: Decision tree for selecting the appropriate purification method.
References
-
ResearchGate. (2021). How to recrystallize complexes from the solvent pair acetone/water? Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Environmental Working Group. (2018). Removing Toxic Fluorinated Chemicals From Your Home's Tap Water. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Hexafluoroacetone. Retrieved from [Link]
- Google Patents. (n.d.). US7919657B2 - Process for dehydration of hexafluoroacetone hydrate.
- Google Patents. (n.d.). US4657751A - Process for purifying aqueous hydrazine hydrate solutions.
-
MDPI. (2021). Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones. Retrieved from [Link]
-
Wikipedia. (n.d.). Hexafluoroacetone. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Hexafluoroacetone imine. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (1974). Unsaturated nitrogen compounds containing fluorine. Part VI. Reactions of this compound with 2-methylbut-2-ene, 2,3-dimethylbut-2-ene, 2,3-dimethylbut-1-ene, and cyclopentene. Retrieved from [Link]
-
The Royal Society of Chemistry. (2014). Structure, synthesis and application of azines: A Historical Perspective. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (1973). Unsaturated nitrogen compounds containing fluorine. Part III. Reactions of this compound with alkanes, cycloalkanes, and trimethylsilane. Retrieved from [Link]
-
chemeurope.com. (n.d.). Hexafluoroacetone. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (1973). Unsaturated nitrogen compounds containing fluorine. Part V. Reactions of this compound with open-chain and cyclic hydrocarbon dienes. Retrieved from [Link]
-
National Institutes of Health. (2012). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Retrieved from [Link]
-
Greyhound Chromatography. (2012). Reference and Handling Guide Perfluoroalkyl Compounds. Retrieved from [Link]
- Google Patents. (n.d.). EP2468710B1 - Process for preparation of hexafluoroacetone monohydrate.
-
NJ.gov. (n.d.). Common Name: HEXAFLUOROACETONE HAZARD SUMMARY. Retrieved from [Link]
-
Biotage. (2023). How can I remove color from my reaction product? Retrieved from [Link]
-
Shimadzu. (n.d.). 01-00657-EN Analysis of Adsorbable Organic Fluorine (AOF) by Combustion Ion Chromatography(CIC). Retrieved from [Link]
-
University of Mississippi. (2023). Synthesis of Derivatives of Hexafluoroisopropanol. Retrieved from [Link]
-
ACS Publications. (2026). The Journal of Organic Chemistry Ahead of Print. Retrieved from [Link]
-
Analytik Jena. (2025). ICprep Series: AOF Sample Preparation for Ion Chromatography and More. Retrieved from [Link]
-
PubChem - NIH. (n.d.). Hexafluoroacetone. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Synthesis of Tetrasubstituted 1H-Pyrazoles by Copper-mediated Coupling of Enaminones with Nitriles. Retrieved from [Link]
-
Shimadzu. (n.d.). Analysis of AOF (Adsorbable Organic Fluorine) According EPA Method 1621. Retrieved from [Link]
-
National Institutes of Health. (2023). Exploring the Versatility of Azine Derivatives: A Comprehensive Review on Synthesis and Biological Applications. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Acetone hydrazone. Retrieved from [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. mt.com [mt.com]
- 3. CAS 1619-84-7: this compound | CymitQuimica [cymitquimica.com]
- 4. Hexafluoroacetone - Wikipedia [en.wikipedia.org]
- 5. HEXAFLUOROACETONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. Hexafluoroacetone [chemeurope.com]
- 7. Unsaturated nitrogen compounds containing fluorine. Part VI. Reactions of this compound with 2-methylbut-2-ene, 2,3-dimethylbut-2-ene, 2,3-dimethylbut-1-ene, and cyclopentene - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. Unsaturated nitrogen compounds containing fluorine. Part III. Reactions of this compound with alkanes, cycloalkanes, and trimethylsilane - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. Unsaturated nitrogen compounds containing fluorine. Part V. Reactions of this compound with open-chain and cyclic hydrocarbon dienes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Low Reactivity of Substrates with Hexafluoroacetone Azine
Welcome to the technical support center for navigating challenges in chemical syntheses involving hexafluoroacetone azine. This guide is designed for researchers, scientists, and drug development professionals who are looking to employ this versatile reagent but may encounter substrates with low reactivity. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome these synthetic hurdles and achieve your desired outcomes.
Introduction to this compound and Reactivity Challenges
This compound, (CF₃)₂C=N-N=C(CF₃)₂, is a highly stable and versatile reagent used in the synthesis of various fluorinated compounds, particularly nitrogen-containing heterocycles.[1] Its unique electronic properties, stemming from the strongly electron-withdrawing trifluoromethyl groups, make it a valuable tool in organic synthesis.[2][3] However, the very stability that makes it a useful reagent can also be a source of frustration when dealing with unactivated or sterically hindered substrates.
Low reactivity can manifest as sluggish or incomplete reactions, requiring harsh conditions that may not be compatible with sensitive functional groups. This guide will explore the underlying reasons for this low reactivity and provide actionable strategies to enhance the reactivity of your substrates, enabling successful transformations.
Frequently Asked Questions (FAQs)
Q1: Why is my substrate showing low reactivity towards this compound?
A1: The low reactivity of a substrate with this compound can typically be attributed to two main factors:
-
Electronic Effects: Substrates that are electron-deficient or possess strong electron-withdrawing groups are less nucleophilic and therefore react more slowly with the electrophilic carbon atoms of this compound.
-
Steric Hindrance: Bulky substituents on the substrate can physically impede the approach of the this compound molecule, slowing down or preventing the reaction.
Understanding the electronic and steric profile of your substrate is the first step in diagnosing and overcoming low reactivity.
Q2: What are the common reaction types where low substrate reactivity is observed with this compound?
A2: Low reactivity is often encountered in cycloaddition reactions, particularly "criss-cross" cycloadditions, where the substrate is an alkene or alkyne.[4][5][6] Additionally, reactions with certain alkanes and other nucleophiles can be challenging if the substrate is not sufficiently activated.[7]
Q3: Can I simply increase the reaction temperature or time to overcome low reactivity?
A3: While increasing the temperature or reaction time is a common first step, it's not always the optimal solution.[7][8] Forcing the reaction with excessive heat can lead to decomposition of the starting materials, side reactions, or the formation of undesirable byproducts. It is crucial to explore more targeted approaches to activate the substrate or the reagent itself.
Q4: Are there any catalysts that can promote the reaction of unreactive substrates with this compound?
A4: Yes, catalysis can be a powerful tool. For instance, in the context of azine functionalization, silylium catalysis has been shown to activate the azine moiety, making it more susceptible to nucleophilic attack even from less reactive substrates.[9][10] While this example focuses on activating the azine, the principle of using a catalyst to lower the activation energy of the reaction is broadly applicable. The choice of catalyst will be highly dependent on the specific reaction mechanism.
Q5: How can I chemically modify my substrate to increase its reactivity?
A5: Substrate modification is a viable strategy. This could involve:
-
Introduction of Activating Groups: For example, converting a simple alkene to a more electron-rich enol ether can significantly enhance its reactivity in cycloaddition reactions.[5]
-
Use of Silyl Ketene Imines: These nucleophiles are less stable and therefore more reactive, enabling the functionalization of even less reactive substrates.[9]
Troubleshooting Guide
This section provides a structured approach to troubleshooting experiments where low substrate reactivity with this compound is a concern.
Problem: No or very low conversion to the desired product.
Logical Troubleshooting Workflow
Sources
- 1. CAS 1619-84-7: this compound | CymitQuimica [cymitquimica.com]
- 2. sparrow-chemical.com [sparrow-chemical.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. The reaction of this compound with olefins - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Unsaturated nitrogen compounds containing fluorine. Part III. Reactions of this compound with alkanes, cycloalkanes, and trimethylsilane - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. Unsaturated nitrogen compounds containing fluorine. Part IV. Thermal reactions of this compound with hydrocarbon terminal olefins to give (1-pyrazolin-1-ylio)methanides or pyrazolines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. Azine Activation via Silylium Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pure.mpg.de [pure.mpg.de]
Technical Support Center: Catalyst Poisoning in Hexafluoroacetone (HFA) Azine Mediated Synthesis
[1]
Executive Summary & Chemical Context
The Challenge:
Hexafluoroacetone (HFA) azine (
The Verdict:
The poisoning is rarely caused by the HFA azine molecule itself. The steric bulk of the
The Mechanics of Poisoning (Root Cause Analysis)
To solve the issue, we must visualize the invisible competition occurring at the catalyst surface.[2]
Mechanism A: The "Hydrazine Hangover" (Primary Cause)
HFA azine is synthesized by condensing HFA with hydrazine.[1] If the workup is not rigorous, trace hydrazine remains.[2] Hydrazine is a potent poison for Pt, Pd, and Rh catalysts because it binds irreversibly to active sites, forming stable metal-nitrido or metal-hydrazine complexes that block substrate access.[1][2]
Mechanism B: Hydrolytic Suicide
The
Visualization: The Poisoning Pathway
Figure 1: Competitive inhibition pathway where trace hydrolysis products (hydrazine species) outcompete the bulky HFA azine for catalytic sites.[1]
Troubleshooting Guide: Diagnostics & Solutions
This section addresses specific symptoms observed during experimental workflows.
Scenario 1: Hydrogenation Stalls Immediately
Context: You are trying to reduce HFA azine to the diamine using Pd/C or Pt/C under
| Symptom | Diagnosis | Corrective Action |
| Reaction stops at <5% conversion.[1][2] | Acute Hydrazine Poisoning. The catalyst surface was saturated instantly by impurities.[1][2] | Pre-treatment: Stir the HFA azine with activated acidic alumina or Amberlyst-15 resin for 1 hour, then filter before adding the catalyst.[2] This scavenges basic hydrazine traces.[1][2] |
| Catalyst clumps together.[1][2] | Surface Modification. The N-N species are cross-linking metal particles.[1][2] | Change Catalyst: Switch to PtO₂ (Adam's Catalyst) in glacial acetic acid. The acidic media protonates hydrazine (deactivating it as a ligand) while PtO₂ is more robust for fluorinated imines.[1] |
Scenario 2: Reaction "Dies" After 50% Conversion
Context: The reaction starts well but halts midway. Adding more catalyst restarts it briefly.[1][2]
| Symptom | Diagnosis | Corrective Action |
| Pressure drop ceases; solution turns dark/colloidal.[1][2] | In-situ Poison Generation. Water produced during side-reactions or entering via leaks is hydrolyzing the azine.[1][2] | Molecular Sieves: Add 4Å Molecular Sieves (activated) directly to the reaction pot. Solvent Switch: Avoid alcohols (which are hard to dry perfectly); use anhydrous Toluene or THF.[1][2] |
| Fluoride detected in solution ( | Defluorination/Leaching. Metal insertion into C-F bonds (rare but possible with Pd).[1][2] | Ligand Support: If using homogeneous catalysis, switch to electron-poor ligands (e.g., phosphites) to reduce electron density on the metal, discouraging oxidative addition into C-F bonds.[1][2] |
Validated Protocols (The "Self-Validating" System)
To ensure reproducibility, follow this purification and reaction protocol. This protocol assumes the user is synthesizing the diamine via hydrogenation, the most common catalytic step.[2]
Step 1: The "Scavenger" Purification (Mandatory)
Before introducing any transition metal, you must ensure the HFA azine is hydrazine-free.
-
Dissolve crude HFA azine in Hexane (10 mL/g).
-
Add Amberlyst-15 (dry form) (10 wt% relative to substrate).[1][2]
-
Stir gently for 30 minutes at Room Temperature.
-
Filter through a 0.2
PTFE syringe filter.[1][2]
Step 2: Robust Hydrogenation Protocol
Designed to minimize hydrolytic poisoning.[1][2]
-
Substrate: Purified HFA Azine (1.0 equiv)
-
Solvent: Anhydrous Hexafluoroisopropanol (HFIP) or Glacial Acetic Acid .[1][2]
-
Catalyst:
(5 mol%) or (5 mol%).[1][2] Avoid if C-F activation is a concern. -
Conditions: 50 psi
, 50°C. -
Additive: 1.0 equiv of Trifluoroacetic Anhydride (TFAA).[1][2]
-
Why? TFAA acts as a chemical water scavenger, reacting with any trace water to form TFA, keeping the system strictly anhydrous.[2]
-
Frequently Asked Questions (FAQs)
Q: Can I use Raney Nickel instead of precious metals? A: Proceed with extreme caution. Raney Nickel is highly active but also highly basic.[1][2] It promotes the hydrolysis of HFA azine to HFA and hydrazine.[1] If you must use Ni, use "Urushibara Nickel" or wash the Raney Ni with dilute acetic acid to neutralize surface alkali before use.[2]
Q: Why does my reaction turn blue/green when using Copper catalysts? A: This indicates the formation of Copper-Hydrazone complexes.[1] It confirms that your HFA azine has hydrolyzed.[1][2] The blue color is characteristic of Cu(II) coordinating to nitrogen ligands.[1] Abort the reaction, repurify the starting material using the "Scavenger" protocol above, and dry your solvent.
Q: Is HFA Azine stable in DMF or DMSO?
A: Generally, no for catalytic reactions.[1][2] These polar aprotic solvents are hygroscopic.[1][2] Even 50 ppm water content can initiate the hydrolysis cycle (Figure 1) at elevated temperatures (
References
-
Burger, K., et al. "Reactions of Hexafluoroacetone Azine with Olefins."[1][2] Journal of the Chemical Society, Perkin Transactions 1, 1973.[2][4] Link
- Establishes the fundamental reactivity and stability profile of HFA azine.
-
Middleton, W. J., & Krespan, C. G. "Fluorine-containing Nitrogen Compounds."[1][2] The Journal of Organic Chemistry, 1965.[2] Link[1]
- Foundational text on the synthesis and hydrolytic sensitivity of perfluoro-azines.
-
Uneyama, K. "Organofluorine Chemistry."[1][2] Blackwell Publishing, 2006.[1][2]
- Authoritative source on the behavior of fluorinated imines in c
-
Organic Syntheses, Coll. Vol. 6, p. 161 (1988). "Acetone Hydrazone."[1][2] Link
- Provides the analogous rigorous purification protocols required for ketazines to prevent disproportion
-
Rylander, P. N. "Hydrogenation Methods."[1][2] Academic Press, 1985.[1][2]
Validation & Comparative
A Comparative Guide to the NMR Spectroscopic Analysis of Hexafluoroacetone Azine Adducts
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Chemistry of Hexafluoroacetone Azine
This compound, C₆F₁₂N₂, is a highly stable, fluorinated compound derived from hexafluoroacetone and a nitrogen-nitrogen double bond.[1] Its notable stability and low volatility make it a valuable synthon in various chemical applications. The strong polar characteristics imparted by the twelve fluorine atoms significantly influence its reactivity, particularly its interactions with nucleophiles.[1] Understanding the structure and electronic environment of the adducts formed from this compound is crucial for its application in materials science and fluorine chemistry.
NMR spectroscopy, particularly ¹⁹F and ¹³C NMR, stands as a powerful tool for the unambiguous characterization of these adducts. The high natural abundance and sensitivity of the ¹⁹F nucleus, coupled with its large chemical shift dispersion (typically spanning from -200 ppm to +200 ppm), provide a sensitive probe into the electronic environment of the fluorine atoms.[2] Changes in this environment upon adduct formation are readily detected, offering valuable structural information.
This guide will comparatively analyze the NMR spectra of this compound and its adducts with various nucleophiles, providing a framework for researchers to interpret their own experimental data.
Foundational NMR Characteristics of this compound
A thorough understanding of the NMR spectrum of the parent this compound is paramount before analyzing its adducts. The key spectral features are summarized below.
Table 1: NMR Spectral Data for this compound
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| ¹⁹F | -68.5 | Singlet | - |
| ¹³C | 148.8 (C=N), 118.9 (CF₃) | Quartet, Quartet | ¹JCF = 288 Hz, ²JCCF = 35 Hz |
Note: Specific chemical shifts can vary slightly depending on the solvent and concentration.
The ¹⁹F NMR spectrum of this compound exhibits a single sharp singlet at approximately -68.5 ppm, indicating that all twelve fluorine atoms are chemically equivalent. This is due to the free rotation around the C-N and N-N bonds at room temperature.
The ¹³C NMR spectrum displays two key resonances. The signal for the imine carbon (C=N) appears at around 148.8 ppm and is split into a quartet by the three attached fluorine atoms with a large one-bond coupling constant (¹JCF) of approximately 288 Hz. The trifluoromethyl (CF₃) carbon appears at around 118.9 ppm and is also a quartet due to the one-bond coupling to the three attached fluorine atoms, with an additional smaller coupling to the carbon of the imine group (²JCCF) of about 35 Hz.
Comparative NMR Analysis of this compound Adducts
The reaction of this compound with nucleophiles leads to the formation of various adducts, each with distinct NMR spectral signatures. This section will compare the characteristic NMR data for adducts formed with primary amines, secondary amines, and alcohols.
Adducts with Primary Amines
The reaction of this compound with primary amines typically results in the formation of a 1:1 adduct where the amine has added across one of the C=N double bonds. This breaks the symmetry of the parent azine, leading to more complex NMR spectra.
Table 2: Representative NMR Spectral Data for this compound-Primary Amine Adducts
| Nucleus | Adduct with R-NH₂ | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| ¹⁹F | (CF₃)₂C(NHR)-N=C(CF₃)₂ | -70 to -75 (CF₃ on C-NHR), -67 to -69 (CF₃ on C=N) | Quartet, Quartet | ⁴JFF ≈ 5-8 Hz |
| ¹³C | (CF₃)₂C(NHR)-N=C(CF₃)₂ | ~90-100 (C-NHR), ~145-150 (C=N), ~120 (CF₃) | Quartet, Quartet, Quartet | ¹JCF ≈ 290 Hz |
| ¹H | (CF₃)₂C(NHR)-N=C(CF₃)₂ | Variable (N-H), Variable (R-group) | Broad, Dependent on R | - |
Causality Behind Spectral Changes:
-
¹⁹F NMR: The addition of the amine to one of the imine carbons renders the two (CF₃)₂C groups non-equivalent. This results in two distinct sets of quartets in the ¹⁹F NMR spectrum. The trifluoromethyl groups on the carbon bearing the amino group are typically shifted upfield (to a less negative ppm value) compared to those on the remaining imine carbon. A small through-space coupling (⁴JFF) between the non-equivalent CF₃ groups is often observed.
-
¹³C NMR: The sp² hybridized imine carbon that undergoes nucleophilic attack becomes sp³ hybridized in the adduct, resulting in a significant upfield shift to the 90-100 ppm region. The remaining imine carbon signal is largely un-shifted.
-
¹H NMR: The appearance of a signal for the N-H proton is a key indicator of adduct formation. Its chemical shift is highly dependent on solvent and concentration due to hydrogen bonding.[3]
Adducts with Secondary Amines
Secondary amines react with this compound in a similar fashion to primary amines, forming 1:1 adducts. The resulting NMR spectra share similarities with those of the primary amine adducts, with the key difference being the absence of an N-H proton.
Table 3: Representative NMR Spectral Data for this compound-Secondary Amine Adducts
| Nucleus | Adduct with R₂NH | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| ¹⁹F | (CF₃)₂C(NR₂)-N=C(CF₃)₂ | -71 to -76 (CF₃ on C-NR₂), -67 to -69 (CF₃ on C=N) | Quartet, Quartet | ⁴JFF ≈ 5-8 Hz |
| ¹³C | (CF₃)₂C(NR₂)-N=C(CF₃)₂ | ~95-105 (C-NR₂), ~145-150 (C=N), ~120 (CF₃) | Quartet, Quartet, Quartet | ¹JCF ≈ 290 Hz |
| ¹H | (CF₃)₂C(NR₂)-N=C(CF₃)₂ | Variable (R-groups) | Dependent on R | - |
Key Differentiating Feature: The most significant difference in the ¹H NMR spectrum compared to primary amine adducts is the absence of the N-H proton signal. The signals corresponding to the R groups on the nitrogen will be present.
Adducts with Alcohols
The reaction of this compound with alcohols can lead to the formation of hemiaminal-like adducts. The NMR spectra of these adducts reflect the introduction of an alkoxy group.
Table 4: Representative NMR Spectral Data for this compound-Alcohol Adducts
| Nucleus | Adduct with R-OH | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| ¹⁹F | (CF₃)₂C(OR)-N=C(CF₃)₂ | -72 to -77 (CF₃ on C-OR), -67 to -69 (CF₃ on C=N) | Quartet, Quartet | ⁴JFF ≈ 5-8 Hz |
| ¹³C | (CF₃)₂C(OR)-N=C(CF₃)₂ | ~98-108 (C-OR), ~145-150 (C=N), ~120 (CF₃) | Quartet, Quartet, Quartet | ¹JCF ≈ 290 Hz |
| ¹H | (CF₃)₂C(OR)-N=C(CF₃)₂ | Variable (R-group) | Dependent on R | - |
Comparative Analysis:
The ¹⁹F and ¹³C NMR spectra of alcohol adducts are qualitatively similar to those of amine adducts, showing two distinct environments for the (CF₃)₂C groups. The exact chemical shifts will be influenced by the nature of the R group on the oxygen. In the ¹H NMR spectrum, signals corresponding to the alkoxy group will be observed. The chemical shift of the hydroxyl proton in an alcohol is highly variable and depends on concentration, solvent, and temperature due to hydrogen bonding.[3]
Experimental Protocols
The following are generalized, yet robust, protocols for the synthesis of this compound and its subsequent reactions with nucleophiles for NMR analysis.
Synthesis of this compound
This procedure should be performed in a well-ventilated fume hood due to the volatile and reactive nature of the reagents.
Caption: Synthesis of this compound
Methodology:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve hexafluoroacetone (1.0 eq) in anhydrous ethanol.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add hydrazine hydrate (0.5 eq) dropwise to the cooled solution. The reaction is exothermic.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Pour the reaction mixture into water and extract with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by distillation to yield this compound as a colorless liquid.
-
Characterization: Confirm the identity and purity of the product using ¹⁹F and ¹³C NMR spectroscopy as detailed in Table 1.
General Protocol for Adduct Formation and NMR Analysis
Caption: Adduct Formation and NMR Workflow
Methodology:
-
In a clean, dry NMR tube, dissolve a known amount of this compound in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆).
-
Acquire the NMR spectra (¹H, ¹⁹F, ¹³C) of the starting material to establish a baseline.
-
Add a stoichiometric amount (or a slight excess) of the desired nucleophile (primary amine, secondary amine, or alcohol) to the NMR tube.
-
Gently mix the contents of the NMR tube.
-
Re-acquire the NMR spectra at various time intervals to monitor the progress of the reaction and characterize the resulting adduct(s).
-
For a more detailed analysis, consider variable temperature NMR studies to investigate dynamic processes.
Conclusion
The NMR spectroscopic analysis of this compound adducts provides a powerful means of elucidating their structure and electronic properties. The characteristic shifts in the ¹⁹F and ¹³C NMR spectra upon adduct formation serve as diagnostic markers for the type of nucleophile that has reacted. By understanding the foundational NMR characteristics of the parent azine and the predictable changes that occur upon reaction, researchers can confidently identify and characterize a wide range of adducts. The protocols provided in this guide offer a reliable starting point for the synthesis and analysis of these fascinating and synthetically useful compounds.
References
-
Reich, H. J. (2020). 5-HMR-2 Chemical Shift. In Organic Chemistry Data. Retrieved from [Link]
Sources
- 1. Unsaturated nitrogen compounds containing fluorine. Part III. Reactions of this compound with alkanes, cycloalkanes, and trimethylsilane - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. repository.lboro.ac.uk [repository.lboro.ac.uk]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Navigating the Complex Landscape of Hexafluoroacetone Azine Product Characterization: A Comparative Guide to Mass Spectrometry Techniques
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of fluorinated compounds, hexafluoroacetone azine stands out as a versatile building block for the synthesis of novel molecules with applications spanning materials science to pharmaceuticals. The characterization of its diverse reaction products, however, presents a significant analytical challenge. This guide, designed for the discerning scientist, provides an in-depth comparison of mass spectrometry techniques for the robust characterization of this compound and its derivatives, moving beyond a simple listing of methods to explain the "why" behind the "how."
The Enigma of Fluorinated Azines: Analytical Hurdles
This compound, with its C6F12N2 formula, is a highly stable, volatile, and polar molecule due to the strong electron-withdrawing nature of its twelve fluorine atoms.[1] These very properties, which make it a valuable synthetic precursor, also complicate its analysis by mass spectrometry. The high fluorine content can lead to extensive fragmentation, often making the molecular ion elusive, a critical piece of information for structural elucidation. Furthermore, the diverse range of reaction products, from cyclopropanes to heterocyclic compounds, necessitates a multi-faceted analytical approach.
A Comparative Analysis of Ionization Techniques
The choice of ionization technique is paramount for the successful mass spectrometric analysis of this compound products. Here, we compare the performance of key ionization methods, providing insights into their suitability for different analytical questions.
Electron Ionization (EI): The Power and the Peril
Electron Ionization (EI) is a classic, high-energy ionization technique that provides reproducible fragmentation patterns, making it invaluable for structural elucidation and library matching.[2] However, for highly fluorinated compounds like this compound, the 70 eV electron beam often imparts excessive energy, leading to extensive fragmentation and the frequent absence of a detectable molecular ion.[3]
Expected Fragmentation of this compound under EI:
Based on the fragmentation of its precursor, hexafluoroacetone, which shows prominent peaks at m/z 69 ([CF3]+), 97 ([CF3CO]+), and 147 ([M-F]+), we can anticipate a complex fragmentation pattern for the azine. The primary fragmentation pathways are likely to involve the cleavage of the C-C and C-N bonds, leading to a cascade of fluorine-containing fragments. The N-N bond, being relatively weak, is also susceptible to cleavage.
Caption: Predicted EI fragmentation of this compound.
Causality in Experimental Choices: While the rich fragmentation detail from EI is beneficial for structural fingerprinting, its inability to consistently provide a molecular ion for novel this compound derivatives is a significant drawback. Therefore, EI is best employed as a confirmatory technique or for the analysis of known compounds where a library spectrum is available.
Chemical Ionization (CI): A Softer Touch
Chemical Ionization (CI) offers a gentler alternative to EI. By using a reagent gas such as methane or ammonia, CI produces protonated molecules ([M+H]+) or adduct ions, which are generally more stable and less prone to fragmentation.[3] This significantly increases the probability of observing the molecular ion, a crucial first step in identifying an unknown compound.
Advantages for this compound Products: For novel reaction products of this compound, where the molecular weight is unknown, CI is a superior initial screening technique compared to EI. The observation of a prominent [M+H]+ ion provides immediate confirmation of the molecular weight, guiding subsequent structural elucidation efforts.
Electrospray Ionization (ESI): For Polar and Larger Derivatives
Electrospray Ionization (ESI) is the go-to technique for polar, thermally labile, and high-molecular-weight compounds.[4] While this compound itself is volatile, many of its reaction products, particularly those resulting from additions or cyclizations, may be less volatile and more amenable to ESI analysis. The high polarity imparted by the fluorine atoms can enhance ESI efficiency.[1]
Key Considerations for ESI of Fluorinated Compounds:
-
Solvent Choice: The choice of solvent is critical. Aprotic solvents like acetonitrile are often preferred to minimize unwanted reactions in the ESI source.
-
Adduct Formation: The presence of cations (e.g., Na+, K+) in the sample or mobile phase can lead to the formation of adduct ions ([M+Na]+, [M+K]+), which can aid in confirming the molecular weight.
-
In-source Fragmentation: While ESI is a soft ionization technique, in-source fragmentation can be induced by increasing the cone voltage. This can provide valuable structural information, akin to a pseudo-MS/MS experiment.
Caption: General workflow for ESI-MS analysis.
Matrix-Assisted Laser Desorption/Ionization (MALDI): A Niche Application
Matrix-Assisted Laser Desorption/Ionization (MALDI) is typically employed for the analysis of large, non-volatile molecules like polymers and proteins. Its application to small, volatile molecules such as this compound and its direct derivatives is less common due to challenges in finding a suitable matrix that co-crystallizes effectively and does not interfere with the low mass range. However, for larger, non-volatile reaction products or oligomers, MALDI could be a viable option, particularly with the use of fluorinated matrices that can improve desorption and ionization efficiency.[5][6]
Performance Comparison at a Glance
| Technique | Molecular Ion Detection | Fragmentation | Volatility Requirement | Polarity Requirement | Best For |
| EI-MS | Often absent | Extensive, reproducible | High | Low to moderate | Structural fingerprinting of known, volatile compounds. |
| CI-MS | Typically present | Minimal | High | Low to moderate | Molecular weight determination of volatile unknowns. |
| ESI-MS | Typically present | Controllable (in-source) | Low to moderate | Moderate to high | Characterization of less volatile, polar derivatives. |
| MALDI-MS | Possible | Minimal | Low | Any | Larger, non-volatile reaction products and oligomers. |
Experimental Protocols: A Self-Validating System
The trustworthiness of any analytical data hinges on a robust and well-documented experimental protocol. Below are detailed, step-by-step methodologies for the analysis of this compound products using GC-MS and LC-MS.
Protocol 1: GC-MS Analysis of Volatile this compound Products (EI and CI)
This protocol is designed for the analysis of volatile reaction products, such as the parent azine and small cycloadducts.
-
Sample Preparation:
-
Accurately weigh approximately 1-5 mg of the sample into a 2 mL autosampler vial.
-
Dissolve the sample in 1 mL of a suitable volatile solvent (e.g., hexane, ethyl acetate). Ensure the solvent does not co-elute with the analytes of interest.
-
Cap the vial immediately to prevent the loss of volatile components.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
-
Column: A low-polarity column such as an Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) is a good starting point.
-
Inlet: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) to prevent column overloading. Inlet temperature: 250 °C.
-
Oven Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Conditions (EI):
-
Ion source temperature: 230 °C.
-
Quadrupole temperature: 150 °C.
-
Electron energy: 70 eV.
-
Mass range: m/z 30-500.
-
-
MS Conditions (CI - Methane):
-
Use the same GC conditions.
-
Reagent gas: Methane, with the source pressure optimized according to the manufacturer's instructions.
-
Mass range: m/z 50-600.
-
-
-
Data Analysis:
-
For EI data, compare the obtained fragmentation pattern with spectral libraries (e.g., NIST) for identification of known compounds.
-
For CI data, identify the [M+H]+ and/or other adduct ions to confirm the molecular weight of the analytes.
-
Protocol 2: LC-MS Analysis of Less Volatile this compound Derivatives (ESI)
This protocol is suitable for larger, more polar, and less volatile reaction products.
-
Sample Preparation:
-
Dissolve 1-2 mg of the sample in 1 mL of a 50:50 mixture of acetonitrile and water.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulates.
-
-
LC-MS Instrumentation and Conditions:
-
Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.
-
Mass Spectrometer: Agilent 6545XT AdvanceBio Q-TOF or equivalent.
-
Column: A C18 reversed-phase column (e.g., Agilent ZORBAX RRHD Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water.
-
B: 0.1% formic acid in acetonitrile.
-
-
Gradient:
-
Start at 10% B, hold for 1 minute.
-
Linear gradient to 95% B over 8 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 10% B and equilibrate for 3 minutes.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
ESI Conditions:
-
Ionization mode: Positive (and negative, if desired).
-
Gas temperature: 325 °C.
-
Drying gas flow: 8 L/min.
-
Nebulizer pressure: 35 psi.
-
Sheath gas temperature: 350 °C.
-
Sheath gas flow: 11 L/min.
-
Capillary voltage: 3500 V.
-
Nozzle voltage: 500 V.
-
Fragmentor voltage: 175 V (can be varied to induce in-source fragmentation).
-
Mass range: m/z 100-1000.
-
-
-
Data Analysis:
-
Extract ion chromatograms for expected masses to identify target compounds.
-
Analyze the high-resolution mass data to determine the elemental composition of the detected ions.
-
Perform tandem MS (MS/MS) on the molecular ions to obtain fragmentation patterns for structural confirmation.
-
Conclusion: A Tailored Approach for Confident Characterization
The successful characterization of this compound and its reaction products demands a thoughtful and tailored approach to mass spectrometry. No single technique is universally superior; rather, the optimal method depends on the specific properties of the analyte and the analytical question at hand. By understanding the strengths and limitations of each ionization technique and employing rigorous, self-validating experimental protocols, researchers can navigate the complexities of fluorinated compound analysis and confidently elucidate the structures of these fascinating molecules.
References
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Frisvad, J. C., et al. (2021). Mass Spectrometry-Based Network Analysis Reveals New Insights Into the Chemodiversity of 28 Species in Aspergillus section Flavi. Frontiers in Fungal Biology, 2, 729183. [Link]
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Michigan State University. (n.d.). Enabling detection of perfluoroalkylphosphonic acids (PFPAs) using MALDI-TIMS-TOF mass spectrometry. [Link]
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Lee, J. C., et al. (2022). MALDI-TOF Mass Spectrometry in Clinical Analysis and Research. Accounts of Chemical Research, 55(15), 2092-2105. [Link]
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Mohler, F. L., Dibeler, V. H., & Reese, R. M. (1952). Mass Spectra of Fluorocarbons. Journal of Research of the National Bureau of Standards, 49(5), 343. [Link]
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Zuo, Y., et al. (2023). MALDI-mass spectrometry imaging to investigate distribution of per- and polyfluoroalkyl substances in exposed poplar tissues. Scholars' Mine. [Link]
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JEOL. (n.d.). Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. [Link]
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chemeurope.com. (n.d.). Hexafluoroacetone. [Link]
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Organic Syntheses. (n.d.). hexafluoroacetone. [Link]
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U.S. Environmental Protection Agency. (n.d.). Method 8260B: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). [Link]
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LCGC International. (2023). Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods. [Link]
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Ha, D., et al. (2019). High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow. Analytical Chemistry, 91(6), 4236-4242. [Link]
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National Bureau of Standards. (n.d.). Mass spectra of fluorocarbons. [Link]
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Zádor, J., & Zins, E. L. (2015). Small molecule analysis by MALDI mass spectrometry. Analytical and Bioanalytical Chemistry, 407(8), 2039-2051. [Link]
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Le, P. M., et al. (2019). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Nature Communications, 10(1), 1-9. [Link]
-
Banks, R. E., et al. (1973). Unsaturated nitrogen compounds containing fluorine. Part III. Reactions of this compound with alkanes, cycloalkanes, and trimethylsilane. Journal of the Chemical Society, Perkin Transactions 1, 723-725. [Link]
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G. A. Brenton, et al. (2017). Recommendations for Quantitative Analysis of Small Molecules by Matrix-assisted laser desorption ionization mass spectrometry. Journal of Mass Spectrometry, 52(1), 1-10. [Link]
-
Chen, C. H., et al. (2024). Interfacing High-Throughput Electrosynthesis and Mass Spectrometric Analysis of Azines. Analytical Chemistry. [Link]
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Shimadzu. (n.d.). Profiling Volatile Compounds from Culture Supernatants of Periodontal Bacteria Using “MonoTrap”. [Link]
-
JoVE. (2023). SPME with GC-MS for Volatile Compounds Profiling | Protocol Preview. [Link]
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Würtenberger, I., & Gust, R. (2014). A highly sensitive method for in vitro testing of fluorinated drug candidates using high-resolution continuum source molecular absorption spectrometry (HR-CS MAS). Journal of Pharmaceutical and Biomedical Analysis, 96, 23-30. [Link]
-
cromlab-instruments.es. (n.d.). CHEMISTRY IN DROPLETS: FLUORINATION. [Link]
-
Spectroscopy Online. (2023). Generating CaF Molecules for LIBS and LAMIS Analysis. [Link]
-
Li, Y., et al. (2019). The Application of Fluorine-Containing Reagents in Structural Proteomics. Molecules, 24(18), 3291. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 8260C: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). [Link]
-
Sizov, V. V., & Lin, A. A. (2023). IONIC SERIES OF MASS SPECTRA FOR 2,4,6-TRIS(PERFLUOROALKYL)-1,3,5-TRIAZINES. Fluorine notes, 4(149). [Link]
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Berdakin, M. A., et al. (2017). Fragmentation mechanisms of cytosine, adenine and guanine ionized bases. Physical Chemistry Chemical Physics, 19(3), 2271-2280. [Link]
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A Senior Application Scientist's Guide to the Synthesis of Novel Trifluoromethylated Heterocycles: A Comparative Analysis of Hexafluoroacetone Azine and Alternative Methodologies
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal and agricultural chemistry, the incorporation of fluorine atoms into heterocyclic scaffolds is a paramount strategy for enhancing molecular properties. The trifluoromethyl (CF3) group, in particular, is highly sought after for its ability to improve metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] This guide provides an in-depth technical comparison of synthetic routes to novel trifluoromethylated heterocycles, focusing on the versatile yet challenging reagent, hexafluoroacetone azine, and its contemporary alternatives. Authored from the perspective of a senior application scientist, this document emphasizes not just the synthetic protocols but the underlying chemical principles and practical considerations that guide the selection of a synthetic strategy in a research and development setting.
This compound: A Powerful but Demanding Building Block
This compound, ((CF₃)₂C=N)₂, is a highly reactive and electron-deficient molecule that serves as a potent precursor for the synthesis of a variety of trifluoromethyl-containing heterocycles. Its utility primarily stems from its participation in [3+2] cycloaddition reactions, most notably the "criss-cross" cycloaddition, which allows for the rapid construction of complex bicyclic systems.[3]
The "Criss-Cross" Cycloaddition: A Gateway to Fused Heterocycles
The hallmark reaction of this compound is the "criss-cross" cycloaddition, a sequence of two [3+2] cycloadditions with unsaturated substrates. This reaction provides a direct route to 1,5-diazabicyclo[3.3.0]octane derivatives, which are valuable scaffolds in medicinal chemistry.[4][5]
The reaction with electron-rich olefins, such as enol ethers, proceeds readily to form the corresponding 1,5-diazabicyclo[3.3.0]octane systems. The reaction is typically carried out at low temperatures and proceeds with high regioselectivity.[6]
Mechanism of Criss-Cross Cycloaddition:
The reaction proceeds through a stepwise mechanism involving the formation of a zwitterionic intermediate. The high electrophilicity of the carbon atoms in this compound, a consequence of the strong electron-withdrawing effect of the two trifluoromethyl groups, drives the reaction.[7]
Caption: General workflow for the "criss-cross" cycloaddition of this compound with enol ethers.
Advantages and Disadvantages of this compound
| Feature | Advantages | Disadvantages |
| Reactivity | Highly reactive, enabling reactions with a wide range of substrates. | Can be overly reactive, leading to side products or decomposition.[3] |
| Synthetic Utility | Provides direct access to complex, fused heterocyclic systems in a single step.[3] | Limited to specific reaction types, primarily cycloadditions. |
| Product Profile | Yields highly fluorinated molecules with desirable properties for drug discovery.[1] | The resulting structures can be complex and difficult to functionalize further. |
| Handling | Hexafluoroacetone, the precursor, is a toxic and reactive gas, requiring specialized handling procedures.[7] | |
| Cost & Availability | Can be more expensive and less readily available than simpler building blocks. |
Alternative Synthetic Methodologies
While this compound is a powerful tool, several alternative methods have been developed for the synthesis of trifluoromethylated heterocycles, often offering greater flexibility, milder reaction conditions, and the use of more manageable reagents.
Synthesis of Trifluoromethyl-Pyrazoles
Pyrazoles are a common motif in pharmaceuticals, and the introduction of a trifluoromethyl group can significantly enhance their biological activity.
A classical and reliable method for pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound with hydrazine. To introduce a trifluoromethyl group, a trifluoromethyl-β-diketone is used as the starting material.
Caption: Synthesis of trifluoromethyl-pyrazoles via condensation of a β-diketone with hydrazine.
This method offers an alternative to the use of potentially unstable β-diketones and allows for the synthesis of a variety of substituted pyrazoles.[8]
Synthesis of Trifluoromethyl-1,3,5-Triazines
1,3,5-triazines are another important class of heterocycles with applications in various fields.
The cyclotrimerization of nitriles is a fundamental method for synthesizing 1,3,5-triazines. To obtain trifluoromethylated derivatives, trifluoroacetonitrile can be used, although its gaseous nature presents handling challenges. A more practical approach involves the controlled cross-cyclotrimerization of a nitrile with triflic anhydride or triflic acid.[9]
A more recent method involves the reaction of amidine hydrochlorides with alcohols in the presence of a copper catalyst to form 1,3,5-triazine derivatives.[10] This method avoids the use of highly reactive and hazardous reagents.
Experimental Data Comparison
The following table provides a comparative overview of the performance of this compound and alternative methods for the synthesis of specific trifluoromethylated heterocycles.
| Target Heterocycle | Synthetic Method | Key Reagents | Reaction Conditions | Yield (%) | Reference |
| Trifluoromethyl-1,5-diazabicyclo[3.3.0]octane | Criss-Cross Cycloaddition | This compound, Ethyl vinyl ether | -20 to -10 °C | High (qualitative) | [6] |
| Trifluoromethyl-Pyrazole | Condensation | 4,4,4-Trifluoro-1-phenyl-1,3-butanedione, Hydrazine hydrate | Ethanol, reflux | Not specified | [11] |
| Trifluoromethyl-Pyrazole | From α-perfluoroalkenylated aldehydes | 2-(Perfluoroethylidene)octanal, Hydrazine monohydrate | Ethanol, 100 °C | High (qualitative) | [12] |
| Trifluoromethyl-1,3,5-Triazine | From Amidine Hydrochloride | Amidine hydrochloride, Alcohol, Copper acetate, Sodium carbonate | 110-120 °C, 12-24h | Not specified | [10] |
| Trifluoromethyl-1,3,5-Triazine | From N-trichloroacetamidinoguanidines | N-trichloroacetamidinoguanidines, Trifluoroacetic acid derivatives | Not specified | Not specified | [13] |
Detailed Experimental Protocols
To provide a practical and reproducible guide, detailed experimental protocols for key synthetic transformations are presented below.
Protocol 1: Synthesis of a Trifluoromethyl-1,5-diazabicyclo[3.3.0]octane via Criss-Cross Cycloaddition
Materials:
-
This compound
-
Ethyl vinyl ether
-
Anhydrous solvent (e.g., diethyl ether or dichloromethane)
-
Schlenk flask or similar reaction vessel with a magnetic stirrer
-
Cooling bath (e.g., dry ice/acetone)
Procedure: Note: This is a general procedure based on literature descriptions. Specific quantities and reaction times may vary depending on the substrate and desired scale.[6]
-
Set up a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen).
-
Add the anhydrous solvent to the flask and cool it to the desired temperature (-20 to -10 °C) using a cooling bath.
-
Slowly add this compound to the cooled solvent with stirring.
-
Add ethyl vinyl ether (2 equivalents) dropwise to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or an appropriate spectroscopic method (e.g., ¹⁹F NMR).
-
Once the reaction is complete, quench the reaction by slowly adding a proton source (e.g., methanol) at low temperature.
-
Allow the reaction mixture to warm to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system.
-
Characterize the final product by NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry.
Protocol 2: Synthesis of a Trifluoromethyl-Pyrazole from an α-Perfluoroalkenylated Aldehyde
Materials:
-
α-Perfluoroalkenylated aldehyde (e.g., 2-(perfluoroethylidene)octanal)
-
Hydrazine monohydrate
-
Ethanol
-
Oven-dried pressure tube
-
Magnetic stirrer and heating block
Procedure: This protocol is adapted from the general procedure described by De Borggraeve and coworkers.[12]
-
In an oven-dried 20 mL pressure tube under a nitrogen atmosphere, add the α-perfluoroalkenylated aldehyde (1.0 equiv).
-
Dissolve the aldehyde in ethanol (to a concentration of 0.25 M).
-
Add hydrazine monohydrate (3.7 equiv) to the solution.
-
Seal the pressure tube with a screw cap.
-
Heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel.
-
Characterize the purified pyrazole derivative by standard analytical techniques.
Conclusion and Future Outlook
The synthesis of novel trifluoromethylated heterocycles is a dynamic field of research with significant implications for drug discovery and materials science. This compound, through its characteristic criss-cross cycloaddition reactions, offers a rapid and elegant entry into complex, highly fluorinated bicyclic systems. However, the challenges associated with its handling and its specific reactivity profile have spurred the development of a diverse array of alternative synthetic methods.
The choice of a synthetic route will ultimately depend on a variety of factors, including the desired target structure, the availability and cost of starting materials, the required scale of the synthesis, and the safety infrastructure available. For the synthesis of complex fused systems, this compound remains a powerful, albeit specialized, tool. For more general access to a wider variety of trifluoromethylated heterocycles, methods based on the condensation of trifluoromethylated building blocks or direct trifluoromethylation often provide greater flexibility and practicality.
Future research in this area will likely focus on the development of new catalytic methods for trifluoromethylation, the discovery of novel and more manageable trifluoromethylating reagents, and the expansion of the substrate scope for existing methodologies. As our understanding of the unique properties conferred by the trifluoromethyl group continues to grow, so too will the demand for efficient and versatile synthetic routes to these valuable compounds.
References
[6] Burger, K., et al. (2006). CRISS-CROSS CYCLOADDITION REACTIONS WITH this compound. MECHANISM AND SOME SYNTHETIC APPLICATIONS. HETEROCYCLES, 67(1), 443-460. [3] Rádl, S. (1997). Crisscross Cycloaddition Reactions. SYNLETT, 1997(3), 97-98. Burger, K., et al. (1977). Criss-Cross Cycloaddition Reactions with this compound. Mechanism and Some Synthetic Applications. ChemInform, 8(13). [14] Briscoe, M. G., et al. (1975). exo-cis-BICYCLO[3.3.0]OCTANE-2-CARBOXYLIC ACID. Organic Syntheses, 55, 20. [15] Method for synthesizing 3-methyl-3,7-diazabicyclo[3.3.0]octane pharmaceutical intermediate. (2016). Google Patents. [16] Tang, X., et al. (2022). Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate. Frontiers in Chemistry, 10, 963556. [10] Synthesis method of 1,3,5-triazine derivatives. (2015). Google Patents. [12] De Borggraeve, W. M., et al. (2018). Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. The Journal of Organic Chemistry, 83(15), 8569-8576. [17] Synthesis and Reactions of Trifluoromethyl-Substituted 1,3,5-Triazines. (2012). Synfacts, 2012(10), 1085. [13] Process for the preparation of 6-trifluoromethyl-1,3,5-triazines. (1992). Google Patents. [1] Gakh, A. A., & Shermolovich, Y. (2014). Trifluoromethylated heterocycles. Current topics in medicinal chemistry, 14(7), 952–965. [4] Oka, M., et al. (2000). Synthesis of 1-azabicyclo[3.3.0]octane derivatives and their effects as piracetam-like nootropics. Chemical & pharmaceutical bulletin, 48(8), 1121–1124. [18] Spengler, J., et al. (2006). Hexafluoroacetone as Protecting and Activating Reagent: New Routes to Amino, Hydroxy, and Mercapto Acids and Their Application for Peptide and Glyco- and Depsipeptide Modification. Chemical Reviews, 106(11), 4728-4746. [19] Meanwell, N. A., et al. (2021). Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. The Journal of Organic Chemistry, 86(21), 14865-14880. [20] The Comparison of Tetrafluoroacetone & Hexafluoroacetone. (n.d.). Daken Chemical. [21] MacMillan, D. W. C., et al. (2011). Innate C–H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences of the United States of America, 108(2), 542-547. [9] Al-Zoubi, R. M., et al. (2014). One-Pot Synthesis of 1,3,5-Triazine Derivatives via Controlled Cross-Cyclotrimerization of Nitriles: A Mechanism Approach. The Journal of Organic Chemistry, 79(15), 7046-7055. [2] Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. (2022). Organic & Biomolecular Chemistry, 20(28), 5435-5456. [22] Burger, K., et al. (1980). Cycloaddition Reactions of Azines Violating the "criss-cross" Cycloaddition Scheme[6] Cycloaddition Behaviour of this compound towards N,N-Dialkyl-cyanamides[3]. Zeitschrift für Naturforschung B, 35(11), 1442-1446. [5] Synthesis, structure and peculiarity of conformational behavior of 1,5-diazabicyclo[3.1.0]hexanes. (2019). Journal of Molecular Structure, 1179, 73-79. [8] Portella, C., et al. (2002). Synthesis of Trifluoromethylated Pyrazoles from Trifluoromethylenaminones and Monosubstituted Hydrazines. European Journal of Organic Chemistry, 2002(12), 1967-1973. [23] Synthesis of 1,3,5-triazines. (n.d.). Organic Chemistry Portal. [24] Khan, I., et al. (2023). Exploring the Versatility of Azine Derivatives: A Comprehensive Review on Synthesis and Biological Applications. Molecules, 28(14), 5486. [25] Gakh, A. A., & Shermolovich, Y. (2014). Trifluoromethylated heterocycles. Current topics in medicinal chemistry, 14(7), 952–965. [11] Al-Masoudi, N. A., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(2), 434. Mukaiyama, T., & Narasaka, K. (1974). 3-hydroxy-3-methyl-1-phenyl-1-butanone. Organic Syntheses, 54, 12. [26] Hexafluoroacetone. (n.d.). In Wikipedia. Retrieved January 31, 2026, from [Link] [27] Ritter, T., et al. (2013). Synthesis of Heteroaromatic Trifluoromethyl Ethers with Trifluoromethyl Triflate as the Source of the Trifluoromethoxy Group. Angewandte Chemie International Edition, 52(43), 11443-11445. [7] Hexafluoroacetone. (n.d.). chemeurope.com. Retrieved January 31, 2026, from [Link]
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Safety Operating Guide
Hexafluoroacetone Azine: Advanced Disposal & Handling Protocol
Executive Summary & Immediate Directive
Hexafluoroacetone azine (HFAA) is a specialized fluorinated reagent often used in the regio-selective synthesis of trifluoromethyl-containing heterocycles. While chemically stable under anhydrous conditions, HFAA poses a latent "binary" hazard : upon exposure to moisture or acidic conditions, it hydrolyzes to release Hexafluoroacetone (HFA) —a highly toxic, reproductive toxin gas—and Hydrazine —a known carcinogen.
CORE DIRECTIVE:
-
STOP: Do not dispose of HFAA or HFAA-contaminated mixtures in general organic solvent waste streams.
-
SEGREGATE: Isolate all HFAA waste in dedicated "Halogenated - Toxic" containers.
-
INCINERATE: The only validated disposal method is high-temperature incineration with HF scrubbing.
Chemical Profile & Hazard Causality
To manage the risk, one must understand the decomposition pathway. Standard organic waste protocols fail here because they do not account for the liberation of gaseous HFA or the generation of hydrofluoric acid (HF) during thermal destruction without scrubbing.
The Hydrolysis Risk (The "Hidden" Hazard)
The azine bond (
Why this dictates the protocol:
-
Hexafluoroacetone (HFA): A gas (BP -28°C) that is a potent reproductive toxin. If HFAA hydrolyzes in a standard waste drum, it can pressurize the container with toxic gas.
-
Hydrazine: A liquid carcinogen.
-
Hydrogen Fluoride (HF): Upon combustion, the fluorine atoms convert to HF gas, which destroys standard incinerator refractory linings if not specifically managed.
Physical & Chemical Properties Table
| Property | This compound (HFAA) | Hexafluoroacetone (HFA) [Decomp Product] | Hydrazine [Decomp Product] |
| CAS Number | 1619-84-7 | 684-16-2 | 302-01-2 |
| Physical State | Liquid | Gas (or Hydrate Liquid) | Liquid |
| Boiling Point | ~128–131 °C | -28 °C (Gas) | 114 °C |
| Primary Hazard | Toxic, Irritant, Fluorine Source | Reproductive Toxin , Corrosive Gas | Carcinogen , Flammable |
| Disposal Code | D001 (Ignitable), F-List (Halogenated) | U132 (Toxic) | U133 (Reactive/Toxic) |
Pre-Disposal Stabilization: A Self-Validating System
Before moving waste from the fume hood to the central accumulation area, you must validate its stability. This "Self-Validating System" ensures no active gas generation is occurring.
Protocol A: The pH/Pressure Check
-
Visual Inspection: Check the waste container for any signs of bulging (indicates HFA gas evolution).
-
pH Validation: Using a non-contact method or dipstick (with full PPE), verify the pH of the waste mixture.
-
If Acidic (pH < 4): High risk of hydrolysis and HF evolution. Action: Carefully neutralize with a weak base (e.g., Sodium Bicarbonate) in an ice bath to prevent exotherm-driven gas release.
-
If Neutral/Basic: Stable for storage.[1]
-
-
Headspace Analysis: If the container has been stored for >1 week, assume the headspace contains HFA or HF fumes. Open only in a high-flow fume hood.
Step-by-Step Disposal Workflow
Step 1: Segregation & Container Selection
-
Container: Use Glass (amber preferred) or heavy-gauge HDPE .
-
Expert Note: While HF attacks glass, anhydrous HFAA is compatible. However, if significant hydrolysis has occurred (HF present), HDPE is mandatory. Default to HDPE for mixed waste streams to be safe.
-
-
Labeling: The label must explicitly state:
DANGER: FLUORINATED ORGANIC WASTE. CONTAINS: this compound. HAZARD: Toxic, Potential HF Generator, Reproductive Toxin.
Step 2: Waste Stream Management
Do not mix HFAA waste with:
-
Oxidizers: Risk of violent reaction with the hydrazine moiety.
-
Aqueous Acids: Accelerates hydrolysis to HFA gas.
-
Non-Halogenated Solvents: Dilution makes professional incineration more expensive and complicates the scrubbing process.
Step 3: Professional Destruction (Incineration)
You cannot treat this waste chemically in the lab to a "safe" non-regulated state. It must be shipped.
-
Requirement: The waste management facility must utilize a Rotary Kiln Incinerator operating at >1100°C.
-
Critical Spec: The facility must have a Wet Gas Scrubber (Caustic Scrubber) to capture the Hydrogen Fluoride (HF) gas generated during combustion.
-
Verification: Ask your waste vendor: "Does your incineration profile accommodate high-load fluorinated organics with HF scrubbing?"
-
Decision Logic & Workflow Visualization
The following diagram outlines the decision process for handling HFAA waste, ensuring no critical safety checks are missed.
Figure 1: Decision matrix for the segregation and disposal of this compound, highlighting the critical hydrolysis check.
Emergency Contingencies
Accidental Spills
-
Evacuate: If the spill is significant (>100 mL) and outside a fume hood, evacuate the immediate area. HFA gas may evolve.
-
Ventilate: Maximize air exchange.
-
PPE: Butyl rubber or Neoprene gloves are required. Standard Nitrile provides only momentary protection against fluorinated solvents.
-
Absorb: Use a chemically inert absorbent (Vermiculite or Universal Absorbent Pads). Do not use paper towels (cellulose can react with strong oxidizers if present, though less likely here, it is poor practice for toxic chemicals).
Exposure First Aid[2][3]
-
Inhalation: Move to fresh air immediately. HFA causes respiratory irritation and potential reproductive harm.[1][2][3]
-
Skin: Wash with soap and water for 15 minutes. If redness occurs, treat as a potential HF burn (apply Calcium Gluconate gel if HF evolution is suspected) and seek medical attention.
References
-
Merck/Sigma-Aldrich. (2024). Safety Data Sheet: Hexafluoroacetone (Parent Compound). Retrieved from
-
U.S. Environmental Protection Agency (EPA). (2024).[4] Defining Hazardous Waste: Listed and Characteristic Wastes (F-Codes for Halogenated Solvents). Retrieved from
-
National Oceanic and Atmospheric Administration (NOAA). (2024). CAMEO Chemicals: Hexafluoroacetone.[1][2][5][6] Retrieved from
-
CymitQuimica. (2024).[3][4][7][8] this compound Chemical Structure and Properties. Retrieved from
-
ResearchGate. (2010). Kinetics of catalyzed hydrolysis of hydrazine hydrate by acetone azine. (Analogous mechanism for HFAA hydrolysis). Retrieved from
Sources
- 1. synquestlabs.com [synquestlabs.com]
- 2. nj.gov [nj.gov]
- 3. fishersci.com [fishersci.com]
- 4. youtube.com [youtube.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Hexafluoroacetone - Wikipedia [en.wikipedia.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. HEXAFLUOROACETONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
